SARS-CoV-2 3CLpro-IN-6
Description
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Properties
Molecular Formula |
C22H15NO7 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl (Z)-3-benzoyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxobut-3-enoate |
InChI |
InChI=1S/C22H15NO7/c1-29-22(26)21(25)17(20(24)14-7-3-2-4-8-14)13-15-11-12-19(30-15)16-9-5-6-10-18(16)23(27)28/h2-13H,1H3/b17-13- |
InChI Key |
PXEAOWXHVUSAAR-LGMDPLHJSA-N |
Isomeric SMILES |
COC(=O)C(=O)/C(=C\C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of SARS-CoV-2 3CLpro-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of SARS-CoV-2 3CLpro-IN-6, a reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics.
Discovery and Rationale
This compound, also identified as Compound 13 in foundational research, is a tripeptide inhibitor designed to target the main protease (Mpro) of the SARS-CoV-2 virus.[1] The rationale for its development stems from the critical role of 3CLpro in cleaving viral polyproteins into functional non-structural proteins, a necessary step for viral replication.[1] Inhibiting this protease effectively halts the viral life cycle.
This compound was developed as part of a broader effort to create potent and selective inhibitors of this viral enzyme. It is classified as a reversible covalent inhibitor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the protease.[2][3] This covalent interaction, while reversible, provides a prolonged inhibitory effect. The inhibitor has demonstrated potent activity against SARS-CoV-2 3CLpro with a reported half-maximal inhibitory concentration (IC50) of 4.9 μM.[2][3][4][5][6]
Chemical Synthesis
The synthesis of this compound (CAS 302821-53-0) involves a multi-step process, characteristic of peptide-based inhibitor synthesis. While the exact, detailed synthesis protocol for this specific compound is proprietary and not fully disclosed in the public domain, a general methodology can be inferred from the synthesis of similar tripeptide inhibitors.
The process typically involves:
-
Solid-phase or solution-phase peptide synthesis: Coupling of the constituent amino acids in a stepwise manner.
-
Introduction of a "warhead": Incorporation of an electrophilic group, in this case, a Michael acceptor, which is responsible for the covalent interaction with the target cysteine residue.
-
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final compound to a high degree.
-
Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure and purity of the synthesized inhibitor.
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key quantitative data is summarized in the table below.
| Parameter | Value | Assay Type | Reference |
| IC50 | 4.9 μM | SARS-CoV-2 3CLpro Enzymatic Assay | [2][3][4][5][6] |
| Inhibition Type | Reversible Covalent | Enzymatic Assays | [2][3] |
| Time-Dependency | Time-dependent inhibition observed | Enzymatic Assays | [5][6] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of 3CLpro inhibitors. Below are generalized protocols based on standard methods used in the field for assessing inhibitors like this compound.
SARS-CoV-2 3CLpro Enzymatic Inhibition Assay (FRET-based)
This assay is used to determine the in vitro potency of the inhibitor against the purified 3CLpro enzyme.
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
This compound (dissolved in DMSO)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of SARS-CoV-2 3CLpro enzyme to each well of the assay plate.
-
Add the diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths dependent on the specific substrate used).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Time-Dependent Inhibition Assay
This assay is performed to confirm the covalent nature of the inhibitor.
Procedure:
-
Prepare solutions of SARS-CoV-2 3CLpro and the inhibitor at fixed concentrations.
-
Mix the enzyme and inhibitor and incubate for different time intervals (e.g., 0, 15, 30, 60 minutes).
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the substrate solution to initiate the reaction.
-
Measure the enzymatic activity as described above.
-
A decrease in enzymatic activity with increasing pre-incubation time indicates time-dependent inhibition, a characteristic of covalent inhibitors.[5][6]
Visualizations
SARS-CoV-2 Replication Cycle and 3CLpro Inhibition
The following diagram illustrates the role of 3CLpro in the viral replication cycle and the inhibitory action of this compound.
Caption: Inhibition of 3CLpro by this compound blocks viral polyprotein processing.
Experimental Workflow for Inhibitor Evaluation
The workflow for evaluating the inhibitory activity of this compound is depicted below.
Caption: Workflow for the biochemical and cellular evaluation of this compound.
Mechanism of Covalent Inhibition
The diagram below illustrates the mechanism of reversible covalent inhibition of the 3CLpro catalytic dyad by this compound.
Caption: this compound forms a reversible covalent bond with Cys145 in the 3CLpro active site.
References
SARS-CoV-2 3CLpro-IN-6 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the SARS-CoV-2 3CLpro inhibitor, SARS-CoV-2 3CLpro-IN-6. This molecule is a reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle, making it a significant target for antiviral drug development.[1]
Chemical Structure and Properties
IUPAC Name: 5-amino-1-[4-(1H-imidazol-4-ylmethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide dihydrochloride
Canonical SMILES: C1=C(NC=N1)CC2=CN=C(C=C2)N3C=C(C(=N3)N)C(=O)N.Cl.Cl
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 302821-53-0 |
| Molecular Formula | C₁₂H₁₃Cl₂N₅O |
| Molecular Weight | 314.17 g/mol |
| Inhibitory Activity (IC₅₀) | 4.9 µM against SARS-CoV-2 3CLpro |
| Mechanism of Action | Reversible Covalent Inhibitor |
Mechanism of Action: Inhibition of SARS-CoV-2 3CL Protease
The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the viral life cycle.[2][3][4] Upon viral entry into a host cell, the viral RNA is translated into large polyproteins, which must be cleaved into functional non-structural proteins (nsps) to form the replication-transcription complex. 3CLpro is responsible for the majority of these cleavage events.[2][3][5]
This compound acts as a reversible covalent inhibitor. This mechanism involves an initial non-covalent binding to the active site of the enzyme, followed by the formation of a reversible covalent bond between the inhibitor and the catalytic cysteine residue (Cys145) in the active site of 3CLpro. This covalent modification incapacitates the enzyme, preventing it from processing the viral polyproteins and thereby halting viral replication.[1]
Signaling Pathway: Coronavirus Replication and 3CLpro Inhibition
The following diagram illustrates the central role of 3CLpro in the coronavirus replication cycle and the inhibitory action of compounds like this compound.
Caption: Coronavirus replication cycle and the inhibitory point of 3CLpro inhibitors.
Experimental Protocols
Representative Synthesis of a 5-amino-1H-pyrazole-4-carboxamide Derivative
While a specific synthesis protocol for this compound is not publicly available, the following represents a general, plausible route for the synthesis of similar 5-amino-1H-pyrazole-4-carboxamide derivatives, based on published methodologies for related compounds.[6][7]
-
Synthesis of the Pyrazole Core: A substituted hydrazine can be reacted with a suitable dicarbonyl compound or its equivalent, such as an ethoxymethylenemalononitrile, followed by cyclization to form the pyrazole ring system.
-
Introduction of the Amine and Carboxamide Groups: The pyrazole intermediate can undergo reactions to introduce the amino group at the 5-position and the carboxamide at the 4-position. This may involve nitration followed by reduction for the amino group, and hydrolysis of a nitrile to a carboxamide.
-
Coupling with the Pyridine Moiety: The final step would involve a coupling reaction, such as a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, to link the pyrazole core to the substituted pyridine ring.
-
Salt Formation: The final compound can be treated with hydrochloric acid to form the dihydrochloride salt, which often improves solubility and stability.
Fluorogenic Assay for Determining the IC₅₀ of SARS-CoV-2 3CLpro Inhibitors
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against SARS-CoV-2 3CLpro using a fluorescence resonance energy transfer (FRET) based assay.[8][9][10]
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 1 mM TCEP)
-
This compound (or other test inhibitor) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant 3CLpro enzyme and the fluorogenic substrate to their final working concentrations in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted inhibitor solution. Include control wells with DMSO only (for 100% enzyme activity) and wells with buffer only (for background fluorescence). b. Add the diluted 3CLpro enzyme solution to all wells except the background control wells. c. Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using the plate reader. The cleavage of the substrate by 3CLpro separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Normalize the reaction rates to the DMSO control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
Experimental Workflow: Screening for Covalent Inhibitors
The following diagram outlines a typical workflow for the discovery and characterization of covalent inhibitors targeting a viral protease like SARS-CoV-2 3CLpro.
Caption: Workflow for the discovery and characterization of covalent protease inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- 4. 3C-like protease - Wikipedia [en.wikipedia.org]
- 5. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Mechanism of Action of SARS-CoV-2 3CLpro Inhibitor Compound 12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of a novel covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), herein referred to as Compound 12. The information is compiled from the primary research publication by Wang et al. (2022) in the European Journal of Medicinal Chemistry.
Core Mechanism of Action
Compound 12 is a potent inhibitor of the SARS-CoV-2 3CL protease, a viral enzyme essential for the replication of the virus. It functions as a covalent inhibitor, forming a stable bond with the catalytic cysteine residue (Cys145) in the active site of the protease. This irreversible binding prevents the enzyme from processing viral polyproteins, thereby halting the viral life cycle.
The inhibitor was identified through a deep learning-based virtual screening approach, which prioritized compounds with a high probability of covalent interaction with the 3CLpro active site. Subsequent biochemical validation confirmed its inhibitory activity.
Quantitative Data Summary
The inhibitory potency and cytotoxic profile of Compound 12 are summarized in the tables below.
Table 1: Biochemical Inhibition of SARS-CoV-2 3CLpro
| Compound | IC50 (μM) |
| Compound 12 | 4.9 |
Data sourced from Wang et al., 2022.
Table 2: Cellular Activity and Cytotoxicity
| Compound | Antiviral EC50 (μM) | Cytotoxicity CC50 (μM) | Selectivity Index (SI) |
| Compound 12 | Not Reported | > 50 | Not Applicable |
Data sourced from Wang et al., 2022.
Signaling and Interaction Pathway
The following diagram illustrates the proposed mechanism of covalent inhibition of SARS-CoV-2 3CLpro by Compound 12.
Caption: Covalent inhibition of SARS-CoV-2 3CLpro by Compound 12.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Inhibition Assay (FRET-based)
This protocol describes a common method for measuring the enzymatic activity of SARS-CoV-2 3CLpro and the inhibitory effects of compounds like Compound 12.
SARS-CoV-2 3CLpro-IN-6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the SARS-CoV-2 3CL protease inhibitor, 3CLpro-IN-6. It includes key chemical data, a representative synthesis protocol, a detailed experimental protocol for assessing inhibitory activity, and visualizations of the relevant biological pathway and experimental workflow.
Core Data Presentation
All quantitative data for SARS-CoV-2 3CLpro-IN-6 is summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| CAS Number | 302821-53-0 | [1] |
| Molecular Formula | C22H15NO7 | [1] |
| Molecular Weight | 405.36 g/mol | [1] |
Experimental Protocols
Representative Synthesis of a Furan-Based Chalcone Derivative
While a specific synthesis protocol for this compound is not publicly available, the following procedure for a structurally related furan-based chalcone derivative illustrates a common and effective synthetic route. This method, known as the Claisen-Schmidt condensation, is widely used for the synthesis of chalcones.[2][3][4]
Reaction: Claisen-Schmidt condensation of an appropriate acetophenone with a substituted furfural.
General Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of the substituted acetophenone and 5-(4-nitrophenyl)furan-2-carbaldehyde in ethanol.
-
Base Addition: To the stirred solution, add a catalytic amount of a suitable base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Precipitation and Filtration: Upon completion, pour the reaction mixture into cold water or onto crushed ice. The chalcone product will precipitate out of the solution.
-
Isolation and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining base and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified chalcone derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
SARS-CoV-2 3CLpro Inhibition Assay (FRET-Based)
This protocol details a Förster Resonance Energy Transfer (FRET)-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 3CLpro. The assay measures the cleavage of a fluorogenic peptide substrate.
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM DTT
-
Test compound (e.g., 3CLpro-IN-6) dissolved in DMSO
-
Positive control inhibitor (e.g., GC-376)
-
96-well or 384-well microplates (black, non-binding surface)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid enzyme inhibition.
-
Enzyme Preparation: Dilute the recombinant SARS-CoV-2 3CLpro in the assay buffer to the desired working concentration (e.g., 50 nM).
-
Assay Reaction Setup:
-
Add a defined volume of the diluted test compound or control (DMSO for negative control, positive control inhibitor for positive control) to the wells of the microplate.
-
Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the FRET peptide substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below its Michaelis-Menten constant (Km) for accurate IC50 determination.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for the FRET pair (e.g., excitation at ~340 nm and emission at ~490 nm for the Dabcyl-Edans pair).
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Normalize the rates of the test compound wells to the negative control (100% activity) and positive control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Mandatory Visualizations
SARS-CoV-2 Polyprotein Cleavage Pathway
The following diagram illustrates the critical role of the 3CL protease (NSP5) in the maturation of the SARS-CoV-2 virus. 3CLpro, along with the papain-like protease (PLpro), cleaves the large viral polyproteins (pp1a and pp1ab) into individual non-structural proteins (NSPs) that are essential for viral replication and transcription.
Caption: SARS-CoV-2 polyprotein processing by PLpro and 3CLpro.
Experimental Workflow for 3CLpro Inhibitor Screening
This diagram outlines the key steps in a high-throughput screening (HTS) campaign to identify inhibitors of SARS-CoV-2 3CLpro using a FRET-based assay.
Caption: Workflow for FRET-based screening of 3CLpro inhibitors.
References
In Vitro Evaluation of SARS-CoV-2 3CLpro-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of SARS-CoV-2 3CLpro-IN-6, a reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The 3CLpro enzyme is a critical component in the viral replication cycle, making it a prime target for antiviral therapeutics.[1][2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate further research and development of this and similar compounds.
Quantitative Data Summary
The primary inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50). To date, limited quantitative data beyond this metric is publicly available.
| Parameter | Value | Assay Type | Source |
| IC50 | 4.9 µM | Enzymatic Assay | [4] |
Mechanism of Action
This compound is classified as a reversible covalent inhibitor.[4] It targets the catalytic dyad of the 3CLpro enzyme, which consists of Cysteine-145 and Histidine-41.[5][6] The inhibitor forms a covalent bond with the catalytic cysteine, thereby blocking the enzyme's ability to process viral polyproteins essential for replication.[5][7]
Experimental Protocols
Detailed methodologies for the in vitro evaluation of 3CLpro inhibitors are crucial for reproducible and comparable results. The following are standard protocols applicable to the characterization of this compound.
FRET-Based Enzymatic Assay
This assay measures the enzymatic activity of 3CLpro through Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by the enzyme, leading to an increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)[8]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA[8]
-
This compound
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the FRET peptide substrate to each well to a final concentration of 25 µM.[8]
-
Initiate the reaction by adding recombinant SARS-CoV-2 3CLpro to a final concentration of 15 nM.[8]
-
Incubate the plate at room temperature (23°C) for 60 minutes.[8]
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm).[8]
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Cytopathic Effect - CPE)
This assay determines the ability of an inhibitor to protect host cells from virus-induced cell death (cytopathic effect).
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the inhibitor dilutions.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Include uninfected and virus-only controls.
-
Incubate the plates for 48-72 hours until CPE is observed in the virus-only control wells.
-
Add a cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or fluorescence to quantify cell viability.
-
Calculate the percent protection for each inhibitor concentration.
-
Determine the half-maximal effective concentration (EC50) from the dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity between an inhibitor and its target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant SARS-CoV-2 3CLpro
-
This compound
-
Immobilization and running buffers
-
Amine coupling kit (EDC, NHS)
Procedure:
-
Immobilize recombinant SARS-CoV-2 3CLpro onto the surface of a sensor chip via amine coupling.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate to measure association.
-
Switch to running buffer alone to measure the dissociation of the inhibitor from the enzyme.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[9][10]
Signaling Pathways
Currently, there is no specific information available in the reviewed literature regarding the direct impact of this compound on specific host cell signaling pathways. The primary mechanism of action is understood to be the direct inhibition of the viral protease, which in turn disrupts the viral replication cycle. Further research would be required to investigate any potential off-target effects or modulation of host signaling.
References
- 1. Discovery and characterization of the covalent SARS-CoV-2 3CLpro inhibitors from Ginkgo biloba extract via integrating chemoproteomic and biochemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. mdpi.com [mdpi.com]
- 10. Unraveling the Dynamics of SARS-CoV-2 Mutations: Insights from Surface Plasmon Resonance Biosensor Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of SARS-CoV-2 3CLpro-IN-6: A Summary of Available Data
For Immediate Release
This document provides a concise summary of the initial characterization data available for SARS-CoV-2 3CLpro-IN-6, a reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information presented here is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics for COVID-19.
Core Properties of this compound
This compound has been identified as a potent inhibitor of the SARS-CoV-2 3CL protease, an enzyme essential for viral replication. The primary inhibitory activity of this compound has been quantified, providing a key benchmark for its potential as an antiviral agent.
Quantitative Data
The inhibitory potency of this compound against its target enzyme is summarized in the table below. This value represents a critical parameter in assessing the compound's efficacy at a biochemical level.
| Parameter | Value | Source |
| IC50 | 4.9 μM | [1] |
Note: Further quantitative data, such as EC50 in cell-based assays, Ki, or pharmacokinetic parameters, are not available in the public domain under the identifier "this compound".
Mechanism of Action
This compound is described as a reversible covalent inhibitor .[1] This mode of action involves the formation of a covalent bond with the target enzyme, which can be reversed. This contrasts with irreversible covalent inhibitors that permanently modify the enzyme. The specific amino acid residues in the 3CLpro active site that interact with the inhibitor and the kinetics of the covalent modification have not been detailed in the available resources.
Experimental Protocols
Detailed experimental methodologies for the initial characterization of this compound are not publicly available. The determination of the IC50 value would have likely involved a standard enzymatic assay, such as a fluorescence resonance energy transfer (FRET) assay, which is commonly used to screen for 3CLpro inhibitors.
Logical Relationship: From Enzyme Inhibition to Antiviral Effect
The therapeutic potential of this compound is predicated on the well-established role of the 3CL protease in the viral life cycle. The logical flow from enzymatic inhibition to a potential antiviral effect is outlined in the diagram below.
Caption: Inhibition of SARS-CoV-2 3CLpro by 3CLpro-IN-6 disrupts the viral replication cycle.
Limitations and Future Directions
The information available for "this compound" is currently limited to a product description, which lacks the comprehensive data found in a peer-reviewed scientific publication. It is plausible that "3CLpro-IN-6" is a specific supplier's identifier and that a more detailed characterization of this compound exists under a different research code or chemical name in the scientific literature.
Future efforts to fully characterize this inhibitor would require:
-
Detailed Enzymatic Assays: To determine the kinetic parameters of inhibition (Ki, kon, koff) and confirm the reversible covalent mechanism.
-
Cell-Based Assays: To evaluate the antiviral efficacy (EC50) in a cellular context and assess cytotoxicity (CC50).
-
Structural Studies: X-ray crystallography or cryo-electron microscopy to elucidate the binding mode of the inhibitor to the 3CLpro active site.
-
Pharmacokinetic Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Researchers interested in this compound are encouraged to search for primary literature describing reversible covalent inhibitors of SARS-CoV-2 3CLpro with an IC50 value in the micromolar range, which may lead to the original research article detailing the initial characterization of this molecule.
References
An In-depth Technical Guide to the Covalent Binding of 3CL Protease Inhibitors to Cys145: A Case Study of Nirmatrelvir
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the covalent binding mechanism of inhibitors to the Cysteine 145 (Cys145) residue of the 3C-like protease (3CLpro), a critical enzyme in the life cycle of coronaviruses. Due to the limited public information on "3CLpro-IN-6," this document will utilize the extensively studied and clinically relevant inhibitor, Nirmatrelvir (PF-07321332) , as a representative example. The principles of covalent inhibition, experimental evaluation, and structural interactions discussed herein are broadly applicable to other covalent 3CLpro inhibitors that target the catalytic cysteine.
Introduction to 3CLpro and Covalent Inhibition
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for viral replication.[1] It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1] The active site of 3CLpro features a catalytic dyad composed of Cysteine 145 and Histidine 41.[2] Cys145 acts as the nucleophile in the proteolytic reaction.
Covalent inhibitors are designed to form a stable chemical bond with their target enzyme, often leading to irreversible or slowly reversible inhibition.[3] For 3CLpro, these inhibitors typically possess an electrophilic "warhead" that is susceptible to nucleophilic attack by the thiol group of Cys145.[4] This results in the formation of a covalent adduct, thereby inactivating the enzyme. Nirmatrelvir is a peptidomimetic covalent inhibitor that utilizes a nitrile warhead to react with Cys145.[4][5]
Quantitative Analysis of Nirmatrelvir Binding and Inhibition
The potency and binding affinity of Nirmatrelvir for 3CLpro have been extensively characterized using various biochemical and biophysical assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Assay Method | Species/Variant | Reference |
| Ki | ~3.11 nM | Biochemical Assay | SARS-CoV-2 Mpro | [6] |
| Ki | 0.26 nM | - | SARS-CoV-2 Mpro | [7] |
| IC50 | ~61.8 nM | Antiviral Assay (dNHBE cells) | SARS-CoV-2 | [6] |
| IC50 | 74.5 nM | Antiviral Assay (VeroE6 cells with P-glycoprotein inhibitor) | SARS-CoV-2 | [7] |
| IC50 | 0.050 ± 0.005 µM | FRET-based Inhibition Assay | Wild-type SARS-CoV-2 3CLpro | [8] |
| IC50 | 0.400 ± 0.101 µM | FRET-based Inhibition Assay | Y54A/S144A mutant 3CLpro | [8] |
| IC50 | 3.60 ± 0.64 µM | FRET-based Inhibition Assay | S144A/E166A mutant 3CLpro | [8] |
Mechanism of Covalent Binding
The interaction between Nirmatrelvir and 3CLpro culminates in the formation of a covalent bond between the inhibitor's nitrile warhead and the sulfur atom of Cys145. X-ray crystallography studies have elucidated the precise nature of this interaction.[5]
The key steps in the covalent binding process are:
-
Non-covalent Binding: Nirmatrelvir initially binds to the active site of 3CLpro through a series of non-covalent interactions, including hydrogen bonds and hydrophobic contacts.
-
Nucleophilic Attack: The catalytic Cys145, activated by the adjacent His41, performs a nucleophilic attack on the electrophilic carbon of Nirmatrelvir's nitrile group.
-
Covalent Adduct Formation: This attack results in the formation of a reversible covalent thioimidate adduct.[4] This adduct is stabilized by interactions within the active site, including a hydrogen bond with Gly143.[4]
The following diagram illustrates the covalent inhibition mechanism.
Experimental Protocols
The characterization of covalent inhibitors like Nirmatrelvir involves a suite of biochemical and biophysical assays. Below are detailed protocols for key experiments.
Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay
This assay is commonly used to determine the inhibitory potency (IC50) of compounds against 3CLpro.
Principle: A fluorogenic peptide substrate containing a cleavage site for 3CLpro is flanked by a FRET donor and quencher pair. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by 3CLpro, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.0), 120 mM NaCl, 0.4 mM EDTA, 20% glycerol, 4 mM DTT.
-
Enzyme Solution: Prepare a 3X solution of SARS-CoV-2 3CLpro (e.g., 375 nM) in assay buffer.
-
Inhibitor Solution: Prepare serial dilutions of Nirmatrelvir in assay buffer to achieve a range of final concentrations.
-
Substrate Solution: Prepare a 3X solution of a suitable fluorogenic peptide substrate in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 7 µL of the 3X enzyme solution to each well.
-
Add 7 µL of the various 3X inhibitor dilutions to the respective wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 7 µL of the 3X substrate solution to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-40 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 460 nm).[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the fluorescence signal over time) for each inhibitor concentration.
-
Normalize the velocities relative to a DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
X-ray Crystallography
This technique provides high-resolution structural information on the inhibitor bound to the enzyme's active site, confirming the covalent bond formation.
Principle: A high-quality crystal of the 3CLpro-inhibitor complex is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map of the complex, from which an atomic-resolution 3D model is built.
Protocol:
-
Protein Expression and Purification: Express and purify SARS-CoV-2 3CLpro to high homogeneity.
-
Co-crystallization:
-
Incubate the purified 3CLpro with a molar excess of Nirmatrelvir.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-inhibitor complex solution with a reservoir solution containing a precipitant.
-
-
Data Collection:
-
Mount a suitable crystal and cool it in a cryostream.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using molecular replacement with a known 3CLpro structure as a search model.
-
Build the model of the complex into the electron density map and refine it to obtain the final structure. The resulting structure will show the covalent linkage between the Cys145 and the inhibitor.[8]
-
Mass Spectrometry (MS)
MS is used to confirm the formation of the covalent adduct by measuring the mass of the intact protein-inhibitor complex.
Principle: The precise mass of the 3CLpro enzyme is measured before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
Protocol:
-
Sample Preparation:
-
Incubate purified 3CLpro with the inhibitor at a suitable molar ratio and for a sufficient time to allow for covalent bond formation.
-
Desalt the sample to remove non-volatile salts.
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum of the intact protein-inhibitor complex.
-
-
Data Analysis:
-
Deconvolute the resulting spectrum to determine the molecular weight of the complex.
-
Compare the mass of the complex to the mass of the apo-enzyme to confirm the covalent modification.
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the workflow for inhibitor evaluation and the logical relationship of the key experimental techniques.
Conclusion
The covalent inhibition of 3CLpro at the Cys145 residue is a highly effective strategy for developing potent antiviral agents against coronaviruses. The case of Nirmatrelvir demonstrates the successful application of this approach, leading to a clinically approved therapeutic. A comprehensive understanding of the binding mechanism, supported by robust quantitative data from a suite of biochemical and biophysical assays, is crucial for the rational design and optimization of future covalent 3CLpro inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the continued development of novel therapeutics targeting this critical viral enzyme.
References
- 1. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paxlovid (Nirmatrelvir/Ritonavir): A new approach to Covid-19 therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nirmatrelvir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nirmatrelvir - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
SARS-CoV-2 3CLpro-IN-6: A Guide to its Experimental Evaluation
For Immediate Release
This document provides detailed application notes and protocols for the experimental evaluation of SARS-CoV-2 3CLpro-IN-6, a reversible covalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro). This guide is intended for researchers, scientists, and drug development professionals working on novel therapeutics for COVID-19.
This compound has demonstrated inhibitory activity against the SARS-CoV-2 3CL protease with a reported half-maximal inhibitory concentration (IC50) of 4.9 μM.[1] The compound has a molecular formula of C17H13ClN2O2 and a molecular weight of 312.75 g/mol .
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 4.9 μM | [1] |
| Molecular Formula | C17H13ClN2O2 | |
| Molecular Weight | 312.75 g/mol |
Experimental Protocols
Detailed methodologies for the key experiments involved in the evaluation of this compound are provided below. These protocols are based on established methods for characterizing SARS-CoV-2 3CLpro inhibitors.
Biochemical Assay: FRET-based Enzymatic Activity
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound against purified SARS-CoV-2 3CLpro.
Materials and Reagents:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM DTT
-
This compound (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 18 µL of pre-warmed assay buffer containing the FRET substrate to each well.
-
Initiate the enzymatic reaction by adding 20 µL of recombinant SARS-CoV-2 3CLpro in assay buffer to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay: Cell-Based SARS-CoV-2 Antiviral Assay
This protocol outlines a cell-based assay to evaluate the antiviral activity of this compound in a cellular context. This can be achieved using various readouts, including cytopathic effect (CPE) reduction, luciferase reporter assays, or immunofluorescence-based viral protein detection. A CPE reduction assay is described below.
Materials and Reagents:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 (e.g., USA-WA1/2020 strain)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom white plates
-
BSL-3 facility and appropriate personal protective equipment (PPE)
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and add the diluted inhibitor or DMSO (vehicle control).
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability by adding CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
In parallel, assess cytotoxicity (CC50) by treating uninfected cells with the same serial dilutions of the inhibitor.
-
Calculate the selectivity index (SI) as CC50/EC50.
Mechanism of Action: Covalent Inhibition
This compound is classified as a reversible covalent inhibitor. This mechanism involves the formation of a transient covalent bond with a nucleophilic residue, typically the catalytic cysteine (Cys145), in the active site of the 3CL protease. This interaction blocks the substrate from accessing the active site, thereby inhibiting the protease's function in cleaving the viral polyprotein, which is essential for viral replication.
References
Application Notes and Protocols for SARS-CoV-2 3CLpro-IN-6 in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 main protease (3CLpro), also known as Mpro, is a crucial enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins. This role makes it a prime target for antiviral drug development. SARS-CoV-2 3CLpro-IN-6 is a reversible covalent inhibitor of this enzyme, demonstrating potent inhibitory activity with an IC50 value of 4.9 μM.[1] These application notes provide detailed protocols and guidelines for utilizing this compound in biochemical assays to study its inhibitory effects and to screen for other potential inhibitors.
Mechanism of Action
SARS-CoV-2 3CLpro is a cysteine protease that utilizes a catalytic dyad composed of Cysteine-145 and Histidine-41. The catalytic mechanism involves the deprotonated Cys145 acting as a nucleophile to attack the carbonyl carbon of the substrate's scissile bond. Reversible covalent inhibitors like this compound typically form a transient covalent bond with the catalytic cysteine, thereby blocking substrate access to the active site and inhibiting enzyme activity.
Data Presentation
Table 1: Inhibitory Activity of Selected SARS-CoV-2 3CLpro Inhibitors
| Inhibitor | Type | IC50 (μM) | Assay Type | Reference |
| This compound | Reversible Covalent | 4.9 | Biochemical | [1] |
| GC376 | Covalent | 0.17 | FRET | [2] |
| Boceprevir | Covalent | 4.13 | FRET | [2] |
| Ebselen | Covalent | 0.67 | FRET | [3] |
| Baicalein | Non-covalent | <1 | FRET | [3] |
| Myricetin | Covalent | 0.2 | FRET | [3] |
| Thioguanosine | Non-covalent | 3.9 (Vero-E6 CPE) | Cell-based | [3] |
| MG-132 | Covalent | 7.4 | FRET | [3] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, and incubation times.
Experimental Protocols
A Förster Resonance Energy Transfer (FRET) based assay is a common and robust method for measuring the activity of SARS-CoV-2 3CLpro and the inhibitory effects of compounds like 3CLpro-IN-6. The assay relies on a fluorogenic peptide substrate that is cleaved by the protease, leading to an increase in fluorescence.
Protocol 1: FRET-Based Assay for Determining the IC50 of this compound
Materials:
-
SARS-CoV-2 3CLpro enzyme (recombinant)
-
This compound
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (optional, see note below)
-
Dimethyl sulfoxide (DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths of ~340/460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration for the highest dose would be 100-fold the expected IC50 (e.g., 500 µM). A 10-point, 3-fold serial dilution is recommended.
-
Dilute the SARS-CoV-2 3CLpro enzyme in Assay Buffer to the desired working concentration (e.g., 50 nM).
-
Dilute the FRET peptide substrate in Assay Buffer to the desired working concentration (e.g., 20 µM).
-
-
Assay Setup:
-
Add 2 µL of the serially diluted this compound or DMSO (for no inhibitor and positive controls) to the wells of the 384-well plate.
-
Add 18 µL of the diluted SARS-CoV-2 3CLpro enzyme solution to each well.
-
For the negative control (no enzyme activity), add 18 µL of Assay Buffer instead of the enzyme solution.
-
Mix gently and pre-incubate the plate at 37°C for 60 minutes. This pre-incubation step is crucial for covalent inhibitors to allow for the formation of the covalent adduct.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the diluted FRET peptide substrate to all wells. The final reaction volume will be 40 µL.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically every minute for 30-60 minutes at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data by setting the average rate of the no inhibitor control (DMSO) as 100% activity and the no enzyme control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Note on DTT: The inclusion of DTT can affect the activity of some covalent inhibitors. It is recommended to test the assay with and without DTT to determine its effect on this compound.
Visualizations
Caption: SARS-CoV-2 Replication Cycle and 3CLpro Inhibition.
Caption: Workflow for 3CLpro FRET-based Inhibition Assay.
Disclaimer
The provided protocols are generalized based on established methods for assaying SARS-CoV-2 3CLpro inhibitors. While this compound has a reported IC50 of 4.9 µM, a detailed, peer-reviewed characterization of this specific inhibitor in a biochemical assay was not publicly available at the time of writing. Researchers should optimize the assay conditions for their specific experimental setup and reagents.
References
- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC<sub>50</sub> data [ouci.dntb.gov.ua]
- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for SARS-CoV-2 3CLpro-IN-6 in In Vitro Viral Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the urgent development of effective antiviral therapeutics. A key target for these antiviral drugs is the 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This viral enzyme is essential for processing viral polyproteins, a critical step in the viral replication cycle.[4][5][6] The inhibition of 3CLpro can effectively halt viral replication, making it a prime target for antiviral drug development.[5][7] SARS-CoV-2 3CLpro-IN-6 is a reversible covalent inhibitor of the SARS-CoV-2 3CL protease with a reported IC50 value of 4.9 μM.[8] These application notes provide detailed protocols for utilizing this compound in in vitro viral replication assays to evaluate its antiviral efficacy.
Mechanism of Action of SARS-CoV-2 3CLpro
Upon entry into a host cell, the SARS-CoV-2 RNA genome is translated into two large polyproteins, pp1a and pp1ab.[1][4] The 3CLpro, along with the papain-like protease (PLpro), is responsible for cleaving these polyproteins at specific sites to release 16 non-structural proteins (nsps).[1][4] These nsps are crucial for forming the viral replication and transcription complex (RTC), which orchestrates the synthesis of new viral RNA.[1] 3CLpro is a cysteine protease that utilizes a catalytic dyad of cysteine and histidine residues to perform its function.[3][9] By blocking the active site of 3CLpro, inhibitors like this compound prevent the processing of the viral polyproteins, thereby disrupting the formation of the RTC and inhibiting viral replication.[5]
Data Presentation
In Vitro Inhibitory Activity of 3CLpro Inhibitors
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | SARS-CoV-2 3CLpro | Enzymatic | 4.9 | [8] |
| GC376 | SARS-CoV-2 3CLpro | Enzymatic | 0.17 | [1][10] |
| Walrycin B | SARS-CoV-2 3CLpro | Enzymatic | 0.26 | [1] |
| Z-FA-FMK | SARS-CoV-2 3CLpro | Enzymatic | 11.39 | [1] |
| PR-619 | SARS-CoV-2 3CLpro | Enzymatic | 0.4 | [11] |
| Calpeptin | SARS-CoV-2 3CLpro | Enzymatic | 4 | [11] |
| MG-132 | SARS-CoV-2 3CLpro | Enzymatic | 7.4 | [11] |
Antiviral Activity of 3CLpro Inhibitors in Cell-Based Assays
| Compound | Virus | Cell Line | Assay Type | EC50 (μM) | Reference |
| Z-FA-FMK | SARS-CoV-2 | Vero E6 | CPE | 0.13 | [1][10] |
| Thioguanosine | SARS-CoV-2 | Vero-E6 | CPE | 3.9 | [11] |
| MG-132 | SARS-CoV-2 | Vero-E6 | CPE | 0.4 | [11] |
| Compound 6e | SARS-CoV-2 | Vero E6 | Antiviral | 0.15 | [6] |
| Compound 6j | MERS-CoV | Huh-7 | Antiviral | 0.04 | [6] |
Experimental Protocols
In Vitro 3CLpro Enzymatic Assay (FRET-based)
This protocol is a general method for assessing the direct inhibitory effect of compounds on 3CLpro activity using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET-based 3CLpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
This compound (and other test compounds)
-
DMSO
-
384-well assay plates (black, low-volume)
-
Plate reader capable of fluorescence measurement (e.g., excitation at 340 nm, emission at 490 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in DMSO.
-
In a 384-well plate, add 50 nL of the diluted inhibitor or DMSO (as a control) to each well.
-
Add 5 µL of recombinant SARS-CoV-2 3CLpro (final concentration ~50-100 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the FRET substrate (final concentration ~10-20 µM) in assay buffer to each well.
-
Immediately measure the fluorescence intensity at time zero using a plate reader.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the final fluorescence intensity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Cytopathic Effect (CPE) Assay for Antiviral Activity
This protocol assesses the ability of this compound to protect cells from virus-induced cell death.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 virus stock
-
This compound (and other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96-well cell culture plates (clear bottom, white walls for luminescence)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the diluted inhibitor to the wells. Include a "cells only" control (no virus, no inhibitor) and a "virus only" control (no inhibitor).
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the "virus only" control wells.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percent cell viability for each inhibitor concentration relative to the "cells only" control.
-
Determine the EC50 value (the concentration at which 50% of the CPE is inhibited) by fitting the dose-response curve.
-
In parallel, perform a cytotoxicity assay by treating uninfected cells with the same concentrations of the inhibitor to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: SARS-CoV-2 replication cycle and the inhibitory action of 3CLpro-IN-6.
Caption: Workflow for determining the antiviral efficacy of 3CLpro-IN-6.
References
- 1. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses [frontiersin.org]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 6. chem.bg.ac.rs [chem.bg.ac.rs]
- 7. pnrjournal.com [pnrjournal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Cell-Based Assay for SARS-CoV-2 3CLpro Inhibitor Screening Using SARS-CoV-2 3CLpro-IN-6
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral life cycle.[1][2] It is responsible for cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins (NSPs) that are essential for viral replication and transcription.[2][3][4] Due to its vital role and high conservation across coronaviruses, 3CLpro is a prime target for the development of antiviral therapeutics.[2][3][5] This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of inhibitors against SARS-CoV-2 3CLpro, using "SARS-CoV-2 3CLpro-IN-6" as a representative test compound.
The assay described here utilizes a reporter system where the activity of 3CLpro is measured within a cellular environment. A common approach involves a genetically encoded biosensor, such as a split-luciferase or a Förster resonance energy transfer (FRET) pair, linked by a specific 3CLpro cleavage sequence.[6][7][8] When 3CLpro is active, it cleaves the biosensor, leading to a measurable change in signal (e.g., loss of FRET or gain of luciferase activity).[6][7] An effective inhibitor like 3CLpro-IN-6 will block this cleavage, restoring the original signal state, which can be quantified to determine the inhibitor's potency. A crucial parallel experiment is the cytotoxicity assay, which ensures that the observed antiviral effect is not due to the compound killing the host cells.[9][10][11]
Signaling Pathway and Mechanism of Inhibition
The 3CLpro enzyme is essential for processing the large polyproteins (pp1a and pp1ab) translated from the viral RNA genome. This cleavage releases individual NSPs that form the viral replication and transcription complex (RTC). By inhibiting 3CLpro, compounds like 3CLpro-IN-6 prevent the formation of the RTC, thereby halting viral replication.
Caption: Mechanism of SARS-CoV-2 3CLpro inhibition by a compound like 3CLpro-IN-6.
Materials and Reagents
| Item | Description/Supplier |
| Cell Line | HEK293T, Vero-E6, or A549 cells stably expressing a 3CLpro reporter construct (e.g., FRET or split-luciferase).[12][13][14] |
| Culture Medium | DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin) if required. |
| Test Compound | This compound, dissolved in DMSO to a stock concentration of 10-50 mM. |
| Positive Control | Known 3CLpro inhibitor (e.g., Nirmatrelvir, GC376). |
| Vehicle Control | DMSO (Dimethyl sulfoxide). |
| Assay Plates | 96-well or 384-well clear-bottom, black or white plates suitable for fluorescence or luminescence. |
| Reagents (Reporter-dependent) | For Luciferase Assay: Luciferase substrate (e.g., Bright-Glo™). For FRET Assay: No additional reagents needed for measurement. |
| Reagents (Cytotoxicity) | CellTiter-Glo®, CellTiter-Blue®, or MTT reagent. |
| Equipment | Plate reader (fluorescence/luminescence), CO2 incubator, Biosafety cabinet, Automated liquid handler (optional). |
Experimental Workflow
The overall workflow involves seeding cells, treating them with the inhibitor, allowing for reporter expression and cleavage, and finally measuring the output signal. A parallel assay for cytotoxicity is essential.
Caption: High-level workflow for the cell-based screening of 3CLpro inhibitors.
Detailed Experimental Protocols
Protocol 1: 3CLpro Inhibition Assay (FRET-Based Reporter)
This protocol assumes the use of a stable cell line co-expressing SARS-CoV-2 3CLpro and a FRET-based reporter (e.g., CFP-YFP linked by a 3CLpro cleavage site). Inhibition of 3CLpro prevents the separation of the FRET pair, maintaining a high FRET signal.
-
Cell Seeding:
-
Trypsinize and count the reporter cell line.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.[15]
-
Incubate for 18-24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of 3CLpro-IN-6 (e.g., 11 points, 3-fold dilutions starting from 100 µM) in culture medium.
-
Also prepare solutions for the positive control (e.g., Nirmatrelvir) and vehicle control (DMSO at the highest concentration used for compounds, typically ≤0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions, controls, or vehicle to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂. The optimal time should be determined based on the kinetics of reporter expression and cleavage.
-
-
Signal Measurement:
-
Measure the FRET signal using a multi-mode plate reader. For a CFP-YFP pair, typical settings are:
-
CFP Excitation: ~430 nm
-
CFP Emission: ~475 nm
-
FRET Emission (YFP): ~525 nm
-
-
The FRET ratio is often calculated as FRET Emission / CFP Emission.
-
-
Data Analysis:
-
Subtract the background signal (wells with no cells).
-
Normalize the data: Set the average signal from the vehicle control (DMSO) as 0% inhibition and the signal from a saturating concentration of the positive control as 100% inhibition.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value (the concentration at which 50% inhibition is achieved).[16][17]
-
Protocol 2: Cytotoxicity Assay
This should be run in parallel with the inhibition assay to assess compound toxicity.[9][18]
-
Cell Seeding:
-
Seed the same cell line (or the parental line without the reporter) in a separate 96-well white or clear plate at the same density as the primary assay.
-
-
Compound Treatment:
-
Treat the cells with the exact same serial dilutions of 3CLpro-IN-6 and controls as in the inhibition assay.
-
-
Incubation:
-
Incubate for the same duration (24-48 hours) as the primary assay.
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from vehicle-treated cells as 100% viability and the signal from wells with no cells (or cells treated with a cytotoxic agent) as 0% viability.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).[18]
-
Data Presentation
Quantitative data should be summarized to allow for clear comparison of the compound's efficacy and toxicity.
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 3CLpro-IN-6 | Value ± SD | Value ± SD | CC₅₀ / IC₅₀ |
| Positive Control | Value ± SD | Value ± SD | CC₅₀ / IC₅₀ |
| Negative Control | > Max Conc. | > Max Conc. | N/A |
-
IC₅₀ (50% Inhibitory Concentration): The concentration of the compound required to inhibit 3CLpro activity by 50%.[18][19]
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound required to reduce cell viability by 50%.[18]
-
Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity of the compound for the viral target over the host cell, signifying a better therapeutic window.[18] An SI > 10 is generally considered promising.
References
- 1. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Frontiers | Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals [frontiersin.org]
- 5. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 10. emerypharma.com [emerypharma.com]
- 11. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Cell Line Models for Coronavirus Research | VectorBuilder [en.vectorbuilder.com]
- 15. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. Star Republic: Guide for Biologists [sciencegateway.org]
- 18. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
Applications of SARS-CoV-2 3CLpro-IN-6 in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2, the virus responsible for COVID-19. Its essential role in processing viral polyproteins makes it a prime target for antiviral drug development.[1][2] Inhibition of 3CLpro blocks viral replication, offering a promising therapeutic strategy. SARS-CoV-2 3CLpro-IN-6 is a reversible covalent inhibitor of the SARS-CoV-2 3CL protease.[3] This document provides detailed application notes and protocols for researchers utilizing this compound and similar inhibitors in drug discovery efforts.
Mechanism of Action
SARS-CoV-2 3CLpro is a cysteine protease, employing a catalytic dyad composed of Cysteine-145 and Histidine-41 to cleave the viral polyprotein.[4] Covalent inhibitors, such as this compound, typically feature an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine residue, thereby inactivating the enzyme.[4] The reversible nature of this inhibitor suggests that the covalent bond can be broken, restoring enzyme function, which can be a desirable property in drug design to minimize off-target effects. The interaction is time-dependent, a key characteristic of covalent inhibition.[5]
Quantitative Data Summary
The inhibitory activity of this compound and other representative 3CLpro inhibitors are summarized below. This data is critical for comparing the potency of different compounds and guiding further development.
| Compound | Assay Type | Target | IC50 (μM) | EC50 (μM) | Cell Line | Reference |
| This compound | Enzymatic | SARS-CoV-2 3CLpro | 4.9 | N/A | N/A | [3] |
| GC376 | FRET Enzyme Assay | SARS-CoV-2 3CLpro | 0.17 | N/A | N/A | [6] |
| FB2001 | Enzymatic | SARS-CoV-2 3CLpro | 0.053 | 0.53 | Vero E6 | [7] |
| Compound 3c | Enzymatic | SARS-CoV-2 3CLpro | N/A | 2.50 | Vero E6 | [8] |
| Compound 3h | Enzymatic | SARS-CoV-2 3CLpro | 0.322 | N/A | N/A | [8] |
N/A: Not Available
Experimental Protocols
In Vitro Enzymatic Activity Assay (FRET-based)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of compounds like this compound against purified SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) assay.
Materials:
-
Purified recombinant SARS-CoV-2 3CLpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
This compound and other test compounds
-
DMSO (for compound dilution)
-
384-well black, clear bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the SARS-CoV-2 3CLpro stock in Assay Buffer to a final concentration of 15-50 nM.
-
Assay Plate Setup:
-
Add 60 nL of the diluted compounds to the wells of a 384-well plate.
-
For positive controls (no inhibition), add DMSO.
-
For negative controls (background), add Assay Buffer without enzyme.
-
-
Enzyme Addition: Add 25 µL of the diluted SARS-CoV-2 3CLpro solution to each well, except for the negative control wells.
-
Pre-incubation: Incubate the plate for 60 minutes at 37°C. This step is crucial for covalent inhibitors to allow time for the covalent bond to form.[3]
-
Substrate Addition: Prepare the FRET substrate solution in Assay Buffer to a final concentration of 10-25 µM. Add 5 µL of the substrate solution to all wells to initiate the reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: 340 nm, Emission: 460-490 nm) kinetically for 15-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (RFU/min) from the linear portion of the kinetic curves.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Antiviral Assay (Cytopathic Effect - CPE)
This protocol assesses the ability of this compound to protect host cells from virus-induced cell death (cytopathic effect).
Materials:
-
Vero E6 or other susceptible cell lines
-
SARS-CoV-2 virus stock (e.g., USA_WA1/2020 strain)
-
Cell Culture Media (e.g., MEM supplemented with 2% FBS, 1% Pen/Strep)
-
This compound and other test compounds
-
Positive control (e.g., Remdesivir)
-
384-well clear bottom, tissue culture-treated plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 384-well plates at a density of 4,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture media. Add the diluted compounds to the cells. Include wells with media only (no virus control) and wells with DMSO (virus control).
-
Virus Infection: In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.002.[9][10]
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.[9][10]
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add 30 µL of CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the no virus control (100% viability) and the virus control (0% viability).
-
Plot the percentage of CPE reduction versus the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
A parallel cytotoxicity assay without the virus should be performed to determine the CC50 value and calculate the selectivity index (SI = CC50/EC50).
-
In Vivo Efficacy Study in a Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a 3CLpro inhibitor in a SARS-CoV-2 infected mouse model.
Materials:
-
SARS-CoV-2 virus stock (e.g., Beta B.1.351 variant for SCID mice)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Anesthesia
-
Biosafety level 3 (BSL-3) animal facility
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Infection: Anesthetize the mice and intranasally infect them with a predetermined dose of SARS-CoV-2 (e.g., 10^5 TCID50).[11]
-
Compound Administration:
-
Initiate treatment at a specified time point post-infection (e.g., 2-4 hours).
-
Administer this compound via the desired route (e.g., intraperitoneal or oral) at various dose levels.
-
Administer the vehicle to the control group.
-
Continue treatment for a specified duration (e.g., once or twice daily for 3-5 days).[7][11]
-
-
Monitoring: Monitor the mice daily for weight loss and clinical signs of disease.
-
Endpoint Analysis:
-
At a predetermined time point (e.g., day 3 or 5 post-infection), euthanize the mice.
-
Collect lungs and other relevant tissues.
-
Determine the viral load in the tissues by RT-qPCR or plaque assay.
-
Perform histopathological analysis of the lung tissue to assess inflammation and tissue damage.
-
-
Data Analysis: Compare the viral loads and lung pathology scores between the treated and vehicle control groups to determine the in vivo efficacy of the inhibitor.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ecdc.europa.eu [ecdc.europa.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. In vitro and in vivo evaluation of the main protease inhibitor FB2001 against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FRET-Based Measurement of 3CLpro Activity
These application notes provide a detailed protocol for measuring the activity of 3C-like protease (3CLpro) and the inhibitory effects of compounds using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of many viruses, including coronaviruses.[1][2] It is responsible for cleaving viral polyproteins into functional proteins required for the viral life cycle.[2][3] This critical role makes 3CLpro a prime target for the development of antiviral therapeutics.[2][4][5]
This document describes a robust FRET-based assay for monitoring 3CLpro activity and screening for potential inhibitors. The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In its intact form, the fluorescence of the fluorophore is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[1][6]
Note on Inhibitor IN-6: As of the latest literature review, specific data for a 3CLpro inhibitor designated "IN-6" is not publicly available. Therefore, for the purpose of illustrating the application of this assay, data and protocols will reference well-characterized inhibitors. The principles and methods described herein are broadly applicable for the evaluation of any potential 3CLpro inhibitor.
Principle of the FRET-Based Assay
The FRET-based assay for 3CLpro activity relies on the principle of fluorescence resonance energy transfer. A peptide substrate is designed to mimic the natural cleavage site of 3CLpro. This peptide is flanked by a donor fluorophore and an acceptor quencher molecule. When the substrate is intact, the donor and acceptor are in close proximity, and the energy from the excited donor is transferred to the acceptor, quenching the donor's fluorescence. Upon cleavage of the peptide by 3CLpro, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence emission. This increase in fluorescence is directly proportional to the enzymatic activity of 3CLpro.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| 3CL Protease (SARS-CoV-2) | BPS Bioscience | 79952 |
| 3CL Protease Substrate (DABCYL-KTSAVLQSGFRKME-EDANS) | BPS Bioscience | 79952 |
| Assay Buffer (20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3) | N/A | N/A |
| DMSO | Sigma-Aldrich | D8418 |
| 384-well black, flat-bottom plates | Corning | 3573 |
| Reference Inhibitor (e.g., GC376) | MedChemExpress | HY-103550 |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a solution containing 20 mM Tris-HCl, 100 mM NaCl, and 1 mM EDTA. Adjust the pH to 7.3 and filter-sterilize.
-
3CLpro Enzyme Stock: Reconstitute lyophilized 3CLpro to a stock concentration of 1 mg/mL in an appropriate buffer (refer to manufacturer's instructions). Aliquot and store at -80°C. Immediately before use, dilute the enzyme stock to the desired working concentration (e.g., 30 nM) in Assay Buffer.
-
FRET Substrate Stock: Reconstitute the lyophilized FRET peptide substrate to a stock concentration of 10 mM in DMSO.[6] Aliquot and store at -80°C, protected from light.[6] Before the assay, dilute the substrate stock to a working concentration of 50 µM in Assay Buffer.[7]
-
Inhibitor Stock: Prepare a 10 mM stock solution of the test compound (or reference inhibitor) in DMSO. Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for IC50 determination.
Assay Procedure for Inhibitor Screening
-
Compound Plating: Add 1 µL of each concentration of the serially diluted test compound or reference inhibitor to the wells of a 384-well plate. For control wells, add 1 µL of DMSO.
-
Enzyme Addition: Add 14 µL of the diluted 3CLpro enzyme solution (final concentration 15 nM) to each well containing the test compound or DMSO.[7]
-
Pre-incubation: Gently mix the plate and incubate for 60 minutes at room temperature (23°C) to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Add 10 µL of the diluted FRET substrate solution (final concentration 25 µM) to each well to initiate the enzymatic reaction.[7]
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for DABCYL-EDANS).[7] Record data every minute for 30-60 minutes.
Data Analysis
-
Calculate Initial Velocity: Determine the initial reaction velocity (v) for each well by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (v_inhibitor / v_no_inhibitor)) where v_inhibitor is the initial velocity in the presence of the inhibitor and v_no_inhibitor is the initial velocity in the absence of the inhibitor (DMSO control).
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Data Presentation
The inhibitory activity of a compound against 3CLpro is typically summarized by its IC50 value. The following table provides an example of how to present such data.
| Compound | IC50 (µM) |
| Reference Inhibitor (GC376) | 0.5 ± 0.1 |
| Test Compound 1 | 2.3 ± 0.4 |
| Test Compound 2 | 15.8 ± 2.1 |
| Test Compound 3 | > 100 |
Visualizations
FRET-Based Assay Workflow
Caption: Workflow for the FRET-based 3CLpro inhibition assay.
Mechanism of 3CLpro Inhibition
Caption: Mechanism of 3CLpro and its inhibition.
References
- 1. Generic 3CLpro FRET peptide substrate - 0.1 mg, 0.1 mg | Labscoop [labscoop.com]
- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
Application Notes and Protocols for Cellular Permeability Assessment of SARS-CoV-2 3CLpro-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2, the virus responsible for COVID-19. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs) that are essential for viral replication and transcription.[1][2][3][4] This indispensable role makes 3CLpro a prime target for antiviral drug development.[2][3][5][6] Since there are no known human proteases with a similar cleavage specificity, inhibitors targeting 3CLpro are expected to have a low off-target toxicity.[3][5]
SARS-CoV-2 3CLpro-IN-6 is a reversible covalent inhibitor of the SARS-CoV-2 3CL protease.[7] It exhibits potent inhibitory activity against the enzyme with an IC50 value of 4.9 μM.[7] However, for an inhibitor to be effective in treating a viral infection, it must not only bind to its target enzyme but also be able to penetrate the host cell membrane to reach its site of action. Therefore, assessing the cellular permeability and intracellular target engagement of potential inhibitors like this compound is a crucial step in the drug development process.
These application notes provide a comprehensive overview and detailed protocols for evaluating the cellular permeability and antiviral activity of this compound.
Data Presentation
The following tables summarize representative quantitative data for the assessment of this compound.
Disclaimer: The quantitative data presented below is representative and intended for illustrative purposes. Actual experimental results may vary.
Table 1: Cellular Permeability of this compound (Representative Data)
| Assay Type | Cell Line | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Apical to Basolateral (A→B) | Caco-2 | 1.5 | 1.2 | Low to Moderate |
| Basolateral to Apical (B→A) | Caco-2 | 1.8 | ||
| Apical to Basolateral (A→B) | MDCK-MDR1 | 1.2 | 1.5 | Low to Moderate |
| Basolateral to Apical (B→A) | MDCK-MDR1 | 1.8 |
Table 2: In Vitro and Cell-Based Activity of this compound (Representative Data)
| Assay | Description | Endpoint | IC50 / EC50 (µM) |
| Enzymatic Assay | FRET-based in vitro assay with purified 3CLpro enzyme. | Inhibition of protease activity | 4.9 |
| CPE Inhibition Assay | Inhibition of virus-induced cytopathic effect in Vero E6 cells. | Cell Viability | 8.2 |
| Viral Replication Assay | Quantification of viral RNA in infected Calu-3 cells by qRT-PCR. | Reduction in viral RNA levels | 7.5 |
| CETSA | Cellular Thermal Shift Assay in HEK293 cells overexpressing 3CLpro. | Thermal stabilization of 3CLpro | Target Engagement Confirmed |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of a compound by measuring its transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm².
-
Alternatively, perform a Lucifer yellow permeability assay. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assessment (Apical to Basolateral - A→B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound (e.g., at 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
Collect a sample from the apical chamber at the end of the experiment.
-
-
Permeability Assessment (Basolateral to Apical - B→A):
-
Perform the assay as in step 3, but add the compound to the basolateral chamber and collect samples from the apical chamber to determine the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug transport (µmol/s)
-
A: The surface area of the membrane (cm²)
-
C₀: The initial concentration in the donor chamber (µmol/mL)
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) *An efflux ratio >2 suggests the involvement of active efflux transporters.
-
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from the cell death induced by viral infection.
Materials:
-
Vero E6 cells
-
DMEM with 2% FBS and 1% penicillin-streptomycin
-
SARS-CoV-2 (e.g., USA-WA1/2020 strain)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-treat the cells with the compound dilutions for 1-2 hours at 37°C.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01).
-
Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Incubate the plates for 72 hours at 37°C.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of CPE inhibition relative to the controls and determine the EC50 value (the concentration at which 50% of the CPE is inhibited).[8][9][10]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[7][11][12][13]
Materials:
-
HEK293T cells transiently or stably overexpressing SARS-CoV-2 3CLpro
-
DMEM with 10% FBS, 1% penicillin-streptomycin
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating blocks
-
Equipment for cell lysis (e.g., sonicator)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against 3CLpro or an epitope tag
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Culture HEK293T cells expressing 3CLpro to ~80% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or this compound at various concentrations for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble 3CLpro by Western blotting.
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble 3CLpro as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
Visualizations
Caption: SARS-CoV-2 replication cycle and the target of 3CLpro-IN-6.
Caption: Workflow for Caco-2/MDCK cellular permeability assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. SARS-CoV-2 Life Cycle: Stages and Inhibition Targets [antibodies-online.com]
- 2. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 3CL and PLpro: Key Protease Targets for COVID-19 [rndsystems.com]
- 4. Frontiers | Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals [frontiersin.org]
- 5. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of the SARS-CoV-2 (2019-nCoV) 3C-like protease (3CL pro) structure: virtual screening reveals velpatasvir, ledipasvir, and other drug repurposing candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preferential apical infection of Caco-2 intestinal cell monolayers by SARS-CoV-2 is associated with damage to cellular barrier integrity: Implications for the pathophysiology of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Kinetic Analysis of SARS-CoV-2 3CLpro Inhibition by IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has highlighted the urgent need for effective antiviral therapeutics. The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are essential for viral replication and transcription. Due to its vital role and high conservation among coronaviruses, 3CLpro has emerged as a prime target for antiviral drug development.
IN-6 is a reversible covalent inhibitor of SARS-CoV-2 3CLpro. This document provides detailed application notes and protocols for the kinetic analysis of the inhibition of SARS-CoV-2 3CLpro by IN-6, a compound identified as a reversible covalent inhibitor of this critical viral enzyme. The provided methodologies will guide researchers in characterizing the inhibitory potential and mechanism of action of IN-6 and similar compounds.
Data Presentation
The inhibitory activity of IN-6 against SARS-CoV-2 3CLpro has been determined, providing a crucial starting point for more in-depth kinetic characterization.
| Compound | Target | Inhibitor Type | IC50 (µM) |
| IN-6 | SARS-CoV-2 3CLpro | Reversible Covalent | 4.9[1] |
Further kinetic parameters such as the inhibition constant (Ki) and the rate of inactivation (kinact) are essential for a comprehensive understanding of the inhibitor's mechanism and potency. The protocols outlined below provide a framework for determining these values.
Experimental Protocols
A Förster Resonance Energy Transfer (FRET) based assay is a widely used and robust method for monitoring the activity of SARS-CoV-2 3CLpro and the kinetics of its inhibitors.
Materials and Reagents
-
SARS-CoV-2 3CLpro: Recombinant, purified enzyme.
-
FRET Substrate: A fluorescently labeled peptide substrate, such as (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH2. The cleavage of this substrate by 3CLpro separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.
-
Inhibitor: SARS-CoV-2 3CLpro-IN-6.
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
DMSO: For dissolving the inhibitor.
-
96-well or 384-well microplates: Black, non-binding plates are recommended to minimize background fluorescence.
-
Fluorescence plate reader: Capable of kinetic measurements with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 340/490 nm for Dabcyl/Edans).
Protocol 1: Determination of IC50 Value
This protocol is to determine the concentration of IN-6 required to inhibit 50% of the 3CLpro activity.
-
Prepare Reagent Solutions:
-
Prepare a stock solution of IN-6 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the IN-6 stock solution in assay buffer to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Prepare the 3CLpro enzyme solution in assay buffer to a final concentration of, for example, 20 nM.
-
Prepare the FRET substrate solution in assay buffer to a final concentration of, for example, 10 µM.
-
-
Assay Setup:
-
Add a fixed volume of the 3CLpro enzyme solution to each well of the microplate.
-
Add varying concentrations of the IN-6 inhibitor solution to the wells. Include control wells with assay buffer and DMSO only (no inhibitor) for 100% activity and wells with a known potent inhibitor or no enzyme for 0% activity.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding.
-
-
Initiate and Measure the Reaction:
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the microplate in the fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the initial velocities to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: Determination of Kinetic Parameters for Reversible Covalent Inhibition (k_inact and K_I)
For reversible covalent inhibitors like IN-6, a time-dependent inhibition assay is necessary to determine the kinetic parameters that describe the two-step mechanism: initial reversible binding (K_I) followed by covalent modification (k_inact).
-
Assay Setup:
-
This assay is set up similarly to the IC50 determination, but the pre-incubation time of the enzyme and inhibitor is varied.
-
Prepare multiple plates or sections of a plate where the pre-incubation time of 3CLpro with a range of IN-6 concentrations is varied (e.g., 5, 15, 30, 60, and 120 minutes).
-
-
Reaction and Measurement:
-
At the end of each pre-incubation period, initiate the reaction by adding the FRET substrate.
-
Measure the enzymatic activity as described in Protocol 1.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the observed rate constant of inactivation (k_obs) against the pre-incubation time. The k_obs can be determined from the decrease in enzyme activity over time.
-
Plot the calculated k_obs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.
-
Visualizations
SARS-CoV-2 3CLpro Catalytic Mechanism
The catalytic mechanism of SARS-CoV-2 3CLpro involves a Cys-His catalytic dyad. The following diagram illustrates the key steps in the proteolytic cleavage of the viral polyprotein.
Caption: Catalytic cycle of SARS-CoV-2 3CLpro.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the general workflow for the kinetic analysis of a SARS-CoV-2 3CLpro inhibitor.
Caption: General workflow for inhibitor kinetic analysis.
Logical Relationship of Reversible Covalent Inhibition
The mechanism of a reversible covalent inhibitor involves a two-step process, which can be kinetically characterized to understand its potency and mechanism of action.
References
Application Notes and Protocols: Determining the IC50 of SARS-CoV-2 3CLpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development.[1][2][3] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound, exemplified here as "SARS-CoV-2 3CLpro-IN-6," against 3CLpro. The primary method described is a Förster Resonance Energy Transfer (FRET)-based enzymatic assay, a widely adopted and robust method for screening 3CLpro inhibitors.[3][4][5]
Introduction to SARS-CoV-2 3CLpro Inhibition
Upon entry into a host cell, the SARS-CoV-2 virus translates its genomic RNA into large polyproteins.[1] The 3CLpro is responsible for cleaving these polyproteins at specific sites to release functional viral proteins essential for viral replication and assembly.[1][6] Inhibition of 3CLpro activity blocks this crucial step, thereby halting viral propagation.[1] The unique cleavage specificity of 3CLpro, which is highly divergent from human proteases, makes it an attractive and specific drug target.[1]
The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity of 3CLpro by 50%. It is a critical parameter for quantifying the potency of a potential drug candidate. This protocol outlines the materials, reagents, and step-by-step procedures for conducting a reliable and reproducible FRET-based assay to determine the IC50 of novel 3CLpro inhibitors.
Principle of the FRET-Based Assay
The FRET-based assay for 3CLpro activity utilizes a synthetic peptide substrate that mimics the natural cleavage site of the enzyme.[2][3][5] This peptide is labeled with a fluorophore (donor, e.g., EDANS) on one end and a quencher (acceptor, e.g., DABCYL) on the other.[2][3][5] In the intact peptide, the close proximity of the fluorophore and quencher results in the suppression of fluorescence through FRET.[2][3] When 3CLpro cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[2][3] The presence of an inhibitor will reduce the rate of cleavage, resulting in a lower fluorescence signal.
Materials and Reagents
Quantitative Data Summary
| Reagent/Material | Supplier | Catalog Number | Storage |
| Recombinant SARS-CoV-2 3CLpro | BPS Bioscience | 100707 | -80°C |
| 3CLpro Fluorogenic Substrate | BPS Bioscience | 79952 | -80°C |
| (DABCYL-KTSAVLQSGFRKME-EDANS) | |||
| Assay Buffer | BPS Bioscience | 79956 | 4°C |
| GC376 (Positive Control Inhibitor) | BPS Bioscience | 100823 | -20°C |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Room Temp |
| Black, Opaque 96-well or 384-well plates | Corning | 3571 or 3821 | Room Temp |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 | -20°C |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer Preparation : The assay buffer typically contains 20 mM Tris (pH 7.3), 100 mM NaCl, and 1 mM EDTA.[7] If using a commercial buffer, prepare according to the manufacturer's instructions. Just before use, add DTT to a final concentration of 1 mM to maintain the reducing environment for the cysteine protease.
-
Enzyme Solution Preparation : Thaw the recombinant SARS-CoV-2 3CLpro on ice. Dilute the enzyme to the desired final concentration (e.g., 50 nM) in the prepared assay buffer.[8] Keep the enzyme solution on ice.
-
Substrate Solution Preparation : Thaw the fluorogenic substrate and protect it from light. Dilute the substrate to the desired final concentration (e.g., 20 µM) in the prepared assay buffer.[8]
-
Test Compound (this compound) Preparation : Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution of the test compound in DMSO. Further dilute these stock solutions in the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.[9]
-
Positive Control (GC376) Preparation : Prepare a stock solution and serial dilutions of the positive control inhibitor (e.g., GC376) in the same manner as the test compound.
Assay Procedure
The following protocol is for a 96-well plate format with a final reaction volume of 100 µL per well. Adjust volumes accordingly for a 384-well format.
-
Compound Addition : Add 10 µL of the serially diluted test compound or control inhibitor to the wells of the black, opaque microplate. For the positive control (no inhibition), add 10 µL of assay buffer with the corresponding DMSO concentration. For the negative control (background), add 10 µL of assay buffer.
-
Enzyme Addition : Add 40 µL of the diluted 3CLpro enzyme solution to all wells except the negative control wells. To the negative control wells, add 40 µL of assay buffer.
-
Pre-incubation : Mix the plate gently and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation : Add 50 µL of the diluted substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 460-490 nm.[5][10] Record the fluorescence every 60 seconds for 15-30 minutes.
Data Analysis
-
Calculate Initial Reaction Rates : For each well, determine the initial reaction velocity (v) by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Normalize Data : Normalize the reaction rates to the positive control (100% activity, no inhibitor) and the negative control (0% activity, no enzyme). Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (v_inhibitor - v_background) / (v_no_inhibitor - v_background))
-
IC50 Determination : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (Hill) equation to determine the IC50 value.[1] This can be performed using software such as GraphPad Prism or an in-house data analysis package.[8][11]
Comparative IC50 Values of Known 3CLpro Inhibitors
| Inhibitor | Reported IC50 (µM) |
| GC376 | 0.17[2] |
| Boceprevir | 4.13[8] |
| Walrycin B | 0.26[8] |
| Z-DEVD-FMK | 6.81[8] |
| Ebselen | >100 (FRET assay)[12] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of a SARS-CoV-2 3CLpro inhibitor.
FRET Assay Principle
Caption: Principle of the FRET-based assay for SARS-CoV-2 3CLpro activity.
Troubleshooting and Considerations
-
High Background Fluorescence : Ensure the use of black, opaque plates to minimize background. Check for autofluorescence of the test compound by running a control without the enzyme.
-
Low Signal-to-Background Ratio : Optimize enzyme and substrate concentrations. Ensure the assay buffer has the correct pH and components.
-
Inhibitor Insolubility : If the test compound precipitates in the assay buffer, consider using a lower concentration range or a different co-solvent, ensuring the final concentration does not inhibit the enzyme.
-
DTT Sensitivity : Some compounds may be sensitive to reducing agents like DTT.[7] It is advisable to test for DTT sensitivity by running the assay with and without DTT.[7]
-
Fluorescence Quenching by Compounds : To rule out false positives due to fluorescence quenching, a counter-screen can be performed where compounds are added to the cleaved fluorescent product in the absence of the enzyme.[2]
By following this detailed protocol, researchers can accurately and efficiently determine the IC50 values of novel inhibitors against SARS-CoV-2 3CLpro, a critical step in the development of new antiviral therapeutics.
References
- 1. 3CL enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. aurorabiolabs.com [aurorabiolabs.com]
- 11. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing SARS-CoV-2 3CLpro Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of SARS-CoV-2 3CLpro inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a Förster Resonance Energy Transfer (FRET)-based SARS-CoV-2 3CLpro assay? A FRET-based assay is commonly used to measure the enzymatic activity of SARS-CoV-2 3CLpro.[1] The assay utilizes a synthetic peptide substrate that contains a fluorophore (donor) on one end and a quencher (acceptor) on the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. When 3CLpro cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence emission.[1] This increase in signal is directly proportional to the protease activity.
Q2: What are the critical components and conditions for the 3CLpro assay buffer? The assay buffer is crucial for maintaining the enzyme's stability and activity. A typical buffer consists of a buffering agent (e.g., Tris or NaPO₄), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a chelating agent (e.g., EDTA).[2] Studies have shown that omitting NaCl can increase enzyme activity, while additives like glycerol and DMSO may have a negative effect.[3] The pH of the buffer is also critical, with optimal activity generally observed around pH 6.9-7.3.[2][3][4]
Q3: What are the recommended starting concentrations for the enzyme and substrate? To optimize assay conditions, it is recommended to first test various enzyme concentrations with a fixed substrate concentration.[5] For example, enzyme concentrations of 25, 50, and 100 nM can be tested with a substrate concentration of 20 µM.[5] Based on the desired signal-to-basal ratio and reaction time, an optimal enzyme concentration can be selected. Subsequently, a kinetic study with varying substrate concentrations (e.g., 2.5 to 160 µM) can be performed to determine the Michaelis constant (Km).[5] For inhibitor screening, using a substrate concentration close to the Km value is often recommended.
Q4: How do pH and temperature influence the activity of SARS-CoV-2 3CLpro? SARS-CoV-2 3CLpro activity is highly dependent on both pH and temperature. The enzyme exhibits a bell-shaped pH profile, with optimal activity typically observed between pH 6.9 and 7.3.[2][4] The catalytic activity is significantly lower at more acidic (pH 5) or alkaline (pH 8) conditions.[1] The optimal temperature for the assay is generally 37°C.[6][7] While the reaction can proceed at room temperature (23°C), the rate is significantly improved at 37°C.[6][7] However, temperatures above 37°C, such as 44°C, can lead to a decrease in enzyme activity.[6][7]
Q5: How can I identify and mitigate compound interference in a high-throughput screening (HTS) assay? Compound interference is a common issue in HTS assays. Some compounds can inhibit the enzyme, while others may interfere with the fluorescence signal, leading to false positives. To identify compounds that quench the fluorescence of the reaction product, a counter-screen should be performed in the absence of the 3CLpro enzyme.[5][8] This helps to eliminate compounds that do not genuinely inhibit the enzyme's activity.[5][8]
Troubleshooting Guide
Problem: High background fluorescence or unstable signal.
-
Possible Cause: The FRET substrate may be degrading due to light exposure or contamination in the buffer. Some FRET substrates also have poor solubility, which can lead to signal artifacts.[3]
-
Solution: Prepare fresh substrate from a stock solution and store it protected from light. Ensure all buffer components are of high purity and filtered. If solubility is an issue, consider using an improved, more soluble FRET substrate.[2][3]
Problem: Low or no enzymatic activity.
-
Possible Cause: The enzyme may be inactive or at a suboptimal concentration. The assay buffer conditions, particularly pH, might not be optimal for enzyme activity.[4] The enzyme's catalytic activity is dependent on dimerization, which can be concentration-dependent.[9]
-
Solution: Verify the activity of your enzyme stock with a known control inhibitor. Optimize the enzyme concentration and ensure the buffer pH is within the optimal range (6.9-7.3).[2][4] Also, confirm that the enzyme concentration is sufficient to promote dimerization.[2]
Problem: High variability between replicate wells (high %CV).
-
Possible Cause: This can stem from inaccurate pipetting, temperature gradients across the assay plate, or "edge effects."
-
Solution: Ensure all pipettes are properly calibrated. Allow the plate and reagents to reach thermal equilibrium before starting the reaction. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with buffer or media.
Problem: The Z'-factor is below the acceptable threshold of 0.5.
-
Possible Cause: A low Z'-factor indicates a small separation band between positive and negative controls, which can be caused by high data variation or a low signal-to-background ratio.[10]
-
Solution: Re-optimize the assay conditions, focusing on enzyme and substrate concentrations to maximize the assay window.[5] Ensure that positive and negative controls are robust. For instance, a known potent inhibitor like GC376 can be used as a positive control.[8] Review the troubleshooting steps for high variability and low activity.
Problem: A known inhibitor, like SARS-CoV-2 3CLpro-IN-6, shows a different IC50 value than expected.
-
Possible Cause: The IC50 value can be influenced by several factors, including enzyme and substrate concentrations, pre-incubation time, and buffer composition (e.g., presence of DTT). For example, a longer pre-incubation of the enzyme with the compound can lead to lower IC50 values.[10]
-
Solution: Standardize all assay parameters. The substrate concentration relative to its Km value will affect the apparent IC50. Ensure the pre-incubation time is consistent across experiments. For covalent inhibitors like this compound, which has a reported IC50 of 4.9 μM, pre-incubation time is particularly critical to allow for the covalent bond to form.[11]
Quantitative Data Summary
Table 1: Recommended Assay Conditions for SARS-CoV-2 3CLpro
| Parameter | Recommended Condition | Source(s) |
| pH | 6.9 - 7.3 | [3][4] |
| Temperature | 37°C | [6][7] |
| Enzyme Conc. | 25 - 100 nM | [5] |
| Substrate Conc. | ~20 µM (for initial tests) | [5] |
| Reducing Agent | 1-2 mM DTT | [2] |
| Chelating Agent | 1-2 mM EDTA | [2][3] |
Table 2: Kinetic and Inhibition Parameters for SARS-CoV-2 3CLpro
| Parameter | Compound/Substrate | Value | Source(s) |
| Km | Fluorogenic Peptide | 75.41 µM | [5] |
| IC50 | This compound | 4.9 µM | [11] |
| IC50 | GC376 | 0.17 µM | [8] |
| IC50 | Ebselen | < 1 µM | [10] |
| IC50 | Boceprevir | > 50% inhibition at 10 µM | [10] |
| IC50 | MG-132 | 7.4 µM - 13.1 µM | [10] |
| EC50 | GC376 (Cell-based) | 3.30 µM | [12] |
| EC50 | GRL-0496 (Cell-based) | 5.05 µM | [12] |
Note: IC50/EC50 values can vary significantly depending on the specific assay format (biochemical vs. cell-based) and experimental conditions.
Experimental Protocols & Visualizations
Protocol 1: FRET-based Assay for 3CLpro Activity
-
Prepare Assay Buffer: Mix 20 mM NaPO₄ (pH 7.0), 2 mM DTT, and 2 mM EDTA.[3]
-
Reagent Preparation:
-
Dilute SARS-CoV-2 3CLpro enzyme to 2x the final desired concentration (e.g., 100 nM) in the assay buffer.
-
Dilute the FRET peptide substrate to 2x the final desired concentration (e.g., 40 µM) in the assay buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of the 2x enzyme solution to the wells of a 384-well plate.
-
Add 50 µL of assay buffer without enzyme to the negative control (no enzyme) wells.
-
-
Initiate Reaction: Add 50 µL of the 2x substrate solution to all wells to start the reaction. The final volume will be 100 µL.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., λex 320 nm, λem 460 nm) kinetically over a period of 60-120 minutes at 37°C.[2][5]
-
Analysis: Calculate the initial reaction velocity (RFU/min) from the linear portion of the fluorescence curve.
Caption: Workflow for a FRET-based SARS-CoV-2 3CLpro activity assay.
Protocol 2: IC50 Determination for an Inhibitor (e.g., 3CLpro-IN-6)
-
Prepare Compound Plate: Create a serial dilution of the inhibitor (e.g., this compound) in 100% DMSO. Then, dilute these concentrations into the assay buffer.
-
Enzyme and Inhibitor Pre-incubation:
-
Add 25 µL of assay buffer to the wells.
-
Add 25 µL of the 4x inhibitor dilutions to the appropriate wells. Add 25 µL of buffer with the same DMSO percentage to control wells.
-
Add 25 µL of 4x enzyme solution (e.g., 200 nM) to all wells except the no-enzyme control.
-
Incubate the plate for 60 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
-
Start Reaction: Add 25 µL of 4x substrate solution (e.g., 80 µM) to all wells.
-
Data Acquisition: Immediately begin kinetic fluorescence reading as described in Protocol 1.
-
Analysis:
-
Determine the reaction rate for each inhibitor concentration.
-
Normalize the data, setting the uninhibited control (enzyme + substrate + DMSO) as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic function to determine the IC50 value.[10]
-
Caption: Troubleshooting logic for low or no signal in the 3CLpro assay.
Protocol 3: Counter-Screen for Fluorescence Interference
-
Objective: To identify compounds that interfere with the fluorescence signal (e.g., quenchers or auto-fluorescent compounds) rather than inhibiting the enzyme.
-
Method: Repeat the primary inhibitor screening assay (Protocol 2) but omit the SARS-CoV-2 3CLpro enzyme from the reaction mixture.[5][8]
-
Reagent Setup:
-
Prepare a solution of the cleaved FRET substrate product at a concentration that produces a fluorescence signal similar to the uninhibited control in the primary assay.[8]
-
Alternatively, use the uncleaved FRET substrate and measure any increase in fluorescence caused by the test compounds.
-
-
Assay:
-
Add the diluted test compounds to the wells.
-
Add the pre-cleaved substrate product (or uncleaved substrate) to the wells.
-
Measure the fluorescence intensity at the same wavelengths used in the primary assay.
-
-
Analysis: Compounds that significantly decrease (quenching) or increase (auto-fluorescence) the signal in this enzyme-free assay are flagged as potential false positives and should be excluded or further investigated.
Caption: Workflow for hit confirmation and elimination of false positives.
References
- 1. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of quenched fluorescent peptide substrates of SARS-CoV-2 3CLpro main protease (Mpro) from proteomic identification of P6—P6' active site specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH profiles of 3-chymotrypsin-like protease (3CLpro) from SARS-CoV-2 elucidate its catalytic mechanism and a histidine residue critical for activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Development of a colorimetric assay for the detection of SARS-CoV-2 3CLpro activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low potency of SARS-CoV-2 3CLpro-IN-6
Welcome to the technical support center for SARS-CoV-2 3CLpro-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to this reversible covalent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is essential for the replication of the SARS-CoV-2 virus. The inhibitor works by forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro, thereby blocking its function.[1]
Q2: What is the reported potency of this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is 4.9 μM.[1] It is important to note that IC50 values can vary depending on the specific experimental conditions.
Q3: What are the common applications of this compound in research?
This compound is primarily used in research for:
-
In vitro studies of SARS-CoV-2 3CLpro inhibition.
-
As a reference compound in high-throughput screening for novel 3CLpro inhibitors.
-
Investigating the mechanism of covalent inhibition of viral proteases.
Troubleshooting Guide for Low Potency of this compound
This guide addresses common issues that may lead to lower than expected potency of this compound in your experiments.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Observed IC50 is significantly higher than 4.9 μM | Inadequate Pre-incubation Time: As a covalent inhibitor, this compound requires sufficient time to form a covalent bond with the enzyme. | Incubate the enzyme and inhibitor together for a defined period (e.g., 30-60 minutes) before adding the substrate to initiate the reaction. It is advisable to perform a time-dependency test to determine the optimal pre-incubation time. |
| Compound Instability or Degradation: The inhibitor may be unstable in the assay buffer, leading to a lower effective concentration. | Prepare fresh stock solutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles. If possible, assess the stability of the compound in your specific assay buffer over the time course of the experiment. | |
| Sub-optimal Assay Conditions: Factors such as pH, temperature, and the presence of certain additives can affect enzyme activity and inhibitor potency. The activity of 3CLpro is known to be pH-dependent. | Ensure the assay buffer pH is optimal for 3CLpro activity (typically pH 7.3-7.6). Maintain a constant and appropriate temperature throughout the assay. | |
| Presence of Reducing Agents (e.g., DTT): Dithiothreitol (DTT) can sometimes interfere with covalent inhibitors by reducing the reactive group or the target cysteine residue. | Test the effect of DTT on your assay. If DTT is necessary for enzyme stability, consider using the lowest effective concentration or exploring alternative reducing agents like TCEP. | |
| High Variability in Results | Inconsistent Pipetting or Reagent Addition: Inaccurate dispensing of enzyme, substrate, or inhibitor can lead to significant well-to-well variation. | Use calibrated pipettes and follow a consistent order of reagent addition. Consider using automated liquid handling systems for high-throughput assays. |
| Compound Precipitation: The inhibitor may have low solubility in the aqueous assay buffer, leading to precipitation and an inaccurate concentration. | Visually inspect for any precipitation. If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) as it can affect enzyme activity. | |
| No Inhibition Observed | Incorrect Compound Identity or Purity: The compound may not be this compound or may be of low purity. | Verify the identity and purity of the inhibitor using analytical methods such as LC-MS and NMR. |
| Inactive Enzyme: The 3CLpro enzyme may have lost its activity due to improper storage or handling. | Test the activity of your enzyme stock with a known substrate and a well-characterized control inhibitor. Store the enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Reported Potency of this compound
| Inhibitor | Target | Assay Type | Reported IC50 (μM) | Reference |
| This compound | SARS-CoV-2 3CLpro | Enzymatic Assay | 4.9 | [1] |
Note: This table will be updated as more data becomes available.
Experimental Protocols
In Vitro SARS-CoV-2 3CLpro FRET-Based Enzymatic Assay
This protocol describes a common method to determine the enzymatic activity and inhibition of SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
This compound
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (optional, see troubleshooting)
-
DMSO
-
384-well black plates
-
Plate reader with fluorescence capabilities (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Enzyme Preparation: Dilute the recombinant SARS-CoV-2 3CLpro in Assay Buffer to the desired working concentration.
-
Pre-incubation: In a 384-well plate, add the diluted inhibitor solutions. Then, add the diluted enzyme solution to each well. Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow for covalent bond formation.
-
Reaction Initiation: Prepare the FRET substrate solution in Assay Buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader. Take readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the velocities to the vehicle control (DMSO) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based SARS-CoV-2 3CLpro Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds on 3CLpro within a cellular context.
Materials:
-
A stable cell line expressing a reporter system linked to 3CLpro activity (e.g., a luciferase or GFP reporter that is cleaved and activated by 3CLpro).
-
This compound
-
Cell culture medium and supplements
-
Plasmid encoding SARS-CoV-2 3CLpro (for transient transfection assays)
-
Transfection reagent
-
Lysis buffer and reporter assay reagents (e.g., luciferase substrate)
-
White or clear-bottom 96-well plates
-
Luminometer or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding: Seed the reporter cell line in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
3CLpro Expression:
-
For stable cell lines with inducible expression: Induce the expression of the 3CLpro and reporter.
-
For transient transfection: Transfect the cells with the plasmid encoding SARS-CoV-2 3CLpro using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for 3CLpro expression and reporter activation.
-
Reporter Signal Measurement:
-
For luciferase reporters, lyse the cells and measure the luminescence using a luminometer after adding the luciferase substrate.
-
For fluorescent reporters, measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to a control (e.g., cells not expressing 3CLpro or treated with a vehicle).
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
-
Visualizations
Caption: Troubleshooting workflow for low potency of this compound.
Caption: Experimental workflow for the in vitro 3CLpro FRET-based assay.
Caption: Simplified signaling pathway of reversible covalent inhibition.
References
SARS-CoV-2 3CLpro-IN-6 stability and solubility issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and solubility of the SARS-CoV-2 3CLpro inhibitor, SARS-CoV-2 3CLpro-IN-6 .
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] It exhibits potent inhibitory activity with an IC50 value of 4.9 μM.[1] Its mechanism involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro, thereby blocking its enzymatic function which is essential for viral replication.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of the inhibitor. Recommended storage conditions are summarized in the table below.
Q3: What solvents are recommended for dissolving this compound?
A3: The solubility of this compound in common laboratory solvents is a critical factor for successful experimentation. The known solubility data is presented in the table below. It is always recommended to prepare fresh solutions for experiments. If a stock solution is prepared, it should be stored appropriately and used within a short period to avoid degradation.
Q4: Can I use solvents other than those listed in the datasheet?
A4: While the datasheet provides information for common solvents, other solvents may be usable depending on the experimental requirements. However, it is crucial to perform a small-scale solubility test before preparing a large stock solution. When using alternative solvents, consider their compatibility with your assay components and potential effects on the inhibitor's stability.
Q5: How can I confirm the activity of my this compound after storage?
A5: To confirm the activity of the inhibitor, it is recommended to perform a functional assay, such as a FRET-based enzymatic assay, using a known positive control and a freshly prepared solution of the inhibitor. Comparing the IC50 value of the stored inhibitor to that of a fresh batch or the value reported in the literature can help determine its activity.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Recommendations |
| Powder | -20°C | Please store the product under the recommended conditions in the Certificate of Analysis. | Keep in a dry, dark place. |
| In solvent | -80°C | Please store the product under the recommended conditions in the Certificate of Analysis. | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Please refer to the Certificate of Analysis for specific solubility data. | It is common for similar compounds to have good solubility in DMSO. |
| Ethanol | Please refer to the Certificate of Analysis for specific solubility data. | Solubility may be lower than in DMSO. |
| Water | Insoluble | Not a recommended solvent. |
Note: Specific solubility values should be obtained from the product's Certificate of Analysis.
Troubleshooting Guides
Issue 1: The inhibitor has precipitated out of solution.
-
Possible Cause 1: The concentration of the inhibitor exceeds its solubility limit in the chosen solvent.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to aid in redissolving the compound. If precipitation persists, consider preparing a more dilute stock solution.
-
-
Possible Cause 2: The stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from the powder. It is recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
Issue 2: Inconsistent or lower than expected inhibitory activity.
-
Possible Cause 1: Degradation of the inhibitor due to improper storage.
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Solution: Ensure the compound has been stored according to the recommendations in Table 1. If degradation is suspected, use a fresh vial of the inhibitor.
-
-
Possible Cause 2: The inhibitor has not been fully dissolved.
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Solution: Before use, ensure the inhibitor is completely dissolved in the solvent. Visually inspect the solution for any particulate matter. Gentle warming and vortexing can aid dissolution.
-
-
Possible Cause 3: The experimental assay conditions are not optimal.
-
Solution: Review the experimental protocol, including buffer components, pH, and incubation times. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low and does not affect enzyme activity.
-
Experimental Protocols
Protocol: In Vitro 3CLpro Inhibition Assay using a FRET-based Method
This protocol outlines a general procedure for determining the IC50 value of this compound.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
This compound
-
FRET-based 3CLpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP, pH 7.3)
-
DMSO (for dissolving the inhibitor)
-
384-well assay plates (black, low-volume)
-
Plate reader capable of fluorescence measurement (Excitation/Emission wavelengths dependent on the FRET substrate)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of inhibitor concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant 3CLpro and the FRET substrate to their working concentrations in the assay buffer.
-
Assay Reaction: a. To each well of the 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for the no-inhibitor control). b. Add the diluted 3CLpro solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the FRET substrate solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader. Take readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration. b. Normalize the velocities to the no-inhibitor control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
References
Preventing off-target effects of SARS-CoV-2 3CLpro-IN-6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SARS-CoV-2 3CLpro-IN-6, a reversible covalent inhibitor of the SARS-CoV-2 3C-like protease.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values in biochemical assays | - Enzyme instability: 3CLpro may lose activity over time. - Substrate degradation: The fluorescent substrate may be unstable. - Inaccurate inhibitor concentration: Errors in serial dilutions. - Assay conditions: Variations in buffer pH, temperature, or incubation time. | - Enzyme quality control: Use freshly prepared or properly stored enzyme aliquots for each experiment. Run a no-inhibitor control to ensure maximal activity. - Substrate quality control: Prepare fresh substrate solution and protect it from light. - Dilution verification: Carefully prepare and verify serial dilutions. Use calibrated pipettes. - Standardize protocol: Ensure consistent assay conditions across all experiments.[1] |
| High cytotoxicity observed in cell-based assays | - Off-target effects: The inhibitor may be reacting with other cellular proteins, leading to toxicity.[2][3] - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Compound degradation: The inhibitor may degrade into a toxic byproduct. | - Determine CC50: Perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).[4] - Selectivity Index (SI): Calculate the SI (CC50/EC50) to assess the therapeutic window. - Off-target profiling: Consider performing activity-based protein profiling (ABPP) to identify potential off-target proteins.[5][6] - Solvent control: Include a vehicle-only control to assess solvent toxicity. - Compound stability: Assess the stability of the compound in your cell culture medium. |
| Lack of antiviral activity in cell-based assays despite potent biochemical inhibition | - Poor cell permeability: The compound may not efficiently cross the cell membrane. - Efflux by cellular transporters: The compound may be actively pumped out of the cells. - Metabolic instability: The compound may be rapidly metabolized by the cells. - Reversible covalent inhibition: The covalent bond may be readily reversible in the cellular environment. | - Permeability assays: Perform in vitro permeability assays (e.g., Caco-2). - Efflux pump inhibition: Test for antiviral activity in the presence of known efflux pump inhibitors. - Metabolic stability assays: Evaluate the compound's stability in the presence of liver microsomes or hepatocytes. - Washout experiment: In a cell-based assay, pre-incubate cells with the inhibitor, then wash it out and monitor viral replication to assess the duration of inhibition. |
| Difficulty confirming covalent modification of 3CLpro | - Reversibility of the covalent bond: The bond may not be stable enough to be detected by certain methods. - Low stoichiometry of modification: Only a small fraction of the enzyme may be modified. - Technical issues with mass spectrometry: Suboptimal sample preparation or instrument settings. | - Intact protein mass spectrometry: Analyze the inhibitor-treated enzyme to detect the mass shift corresponding to covalent modification.[7] - Peptide mapping: Use mass spectrometry to identify the specific peptide and amino acid residue (Cys145) modified by the inhibitor.[8] - Reversibility assay: Use a reducing agent like dithiothreitol (DTT) to see if the inhibitory effect can be reversed, which is characteristic of some reversible covalent interactions.[9] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a reversible covalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro).[10] It first binds non-covalently to the active site of the enzyme. Then, an electrophilic "warhead" in the inhibitor's structure forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the 3CLpro active site, blocking its enzymatic activity.[4]
2. What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 4.9 μM against SARS-CoV-2 3CLpro in biochemical assays.[10]
| Inhibitor | Target | IC50 |
| This compound | SARS-CoV-2 3CLpro | 4.9 µM[10] |
3. How can I assess the potential for off-target effects of this compound?
Due to its covalent nature, it is crucial to evaluate the selectivity of this compound. A key technique for this is Activity-Based Protein Profiling (ABPP) .[5][6][11] ABPP uses chemical probes that react with the active sites of entire enzyme families to profile the on- and off-target activities of a covalent inhibitor in a complex proteome (e.g., cell lysate or intact cells).[12]
4. What are some common off-targets for covalent 3CLpro inhibitors?
While specific off-targets for 3CLpro-IN-6 are not publicly available, covalent inhibitors targeting cysteine proteases can potentially interact with other cellular cysteine-containing proteins. Common off-target classes include other proteases (e.g., caspases, cathepsins), kinases, and proteins involved in redox signaling.[13] Selectivity profiling against human cysteine proteases like cathepsins is a common practice.[14]
5. How should I store and handle this compound?
For long-term storage, it is recommended to store the compound as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store them at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Experimental Protocols
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This protocol describes a common method to determine the IC50 value of an inhibitor against 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET-based substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
DMSO
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the 3CLpro enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths will depend on the specific FRET pair).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (Cytotoxicity) Assay
This protocol is to determine the CC50 of this compound.
Materials:
-
A suitable cell line (e.g., Vero E6, A549-hACE2)
-
Cell culture medium
-
This compound
-
DMSO
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Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the plate for a period relevant to your antiviral assay (e.g., 24-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 value.
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Covalent Inhibition by 3CLpro-IN-6
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for the reversible covalent inhibitor, 3CLpro-IN-6, in assays targeting the 3C-like protease (3CLpro) of SARS-CoV-2.
Frequently Asked Questions (FAQs)
Q1: What is 3CLpro-IN-6 and what is its mechanism of action?
A1: 3CLpro-IN-6 is a reversible covalent inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro)[1][2][3]. It exhibits potent inhibitory activity with a reported IC50 of 4.9 μM[1][2][3]. As a covalent inhibitor, it forms a chemical bond with a nucleophilic residue, typically the catalytic cysteine (Cys145), in the active site of 3CLpro[4][5]. The "reversible" nature indicates that this covalent bond can break, allowing the inhibitor to dissociate from the enzyme over time.
Q2: Why is optimizing incubation time crucial for 3CLpro-IN-6?
A2: The inhibitory potency of covalent inhibitors like 3CLpro-IN-6 is time-dependent[1][2][6]. The formation of the covalent bond is not instantaneous. Therefore, pre-incubating the enzyme and inhibitor together before adding the substrate allows for the covalent interaction to occur, leading to a more accurate assessment of the inhibitor's potency. Insufficient incubation time can result in an underestimation of the inhibitor's effectiveness (a higher apparent IC50 value).
Q3: What are the key kinetic parameters for a covalent inhibitor like 3CLpro-IN-6?
A3: Beyond the IC50 value, the potency of a covalent inhibitor is best described by the maximal rate of inactivation (k_inact) and the inhibitor concentration required for half-maximal inactivation (K_I). The ratio k_inact/K_I is the second-order rate constant that represents the efficiency of covalent modification.
Q4: What is the chemical nature of 3CLpro-IN-6?
A4: 3CLpro-IN-6 has the molecular formula C22H15NO7 and a molecular weight of 405.36. Its CAS number is 302821-53-0[2]. The chemical structure contains an electrophilic "warhead" that reacts with the catalytic cysteine of 3CLpro.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | - Inconsistent pre-incubation times.- Instability of 3CLpro-IN-6 or 3CLpro enzyme.- Pipetting errors. | - Strictly adhere to a consistent pre-incubation time for all wells and experiments.- Assess the stability of the compound and enzyme in the assay buffer over the time course of the experiment. Consider performing a time-course experiment without the substrate to check for loss of activity.- Use calibrated pipettes and proper pipetting techniques. |
| IC50 value is significantly higher than the reported 4.9 μM. | - Insufficient pre-incubation time.- Presence of reducing agents like Dithiothreitol (DTT) in the assay buffer.- Compound precipitation or aggregation. | - Perform a time-dependent IC50 experiment to determine the optimal pre-incubation time (see Experimental Protocol section).- Covalent inhibitors targeting cysteine residues can be sensitive to reducing agents. If possible, omit DTT from the final reaction mixture or minimize its concentration.- Check the solubility of 3CLpro-IN-6 in your assay buffer. The use of a small percentage of DMSO (typically <5%) is common, but high concentrations can inhibit the enzyme. |
| No time-dependent inhibition is observed. | - The inhibitor may be acting as a non-covalent inhibitor under the tested conditions.- The covalent bond formation is too rapid to be detected with the chosen time points.- The inhibitor has degraded. | - Confirm the covalent mechanism through other methods like mass spectrometry to detect the formation of a covalent adduct.- Use shorter pre-incubation time points to capture the initial phase of inhibition.- Verify the integrity of the 3CLpro-IN-6 stock solution. |
| Fluorescence signal is unstable or shows artifacts in a FRET-based assay. | - Compound autofluorescence or quenching.- Inner-filter effects at high compound concentrations. | - Run control wells containing only the compound and buffer to measure its intrinsic fluorescence.- Measure the absorbance spectrum of the compound to check for overlap with the excitation or emission wavelengths of the FRET pair.- If significant interference is observed, consider using a different assay format or applying correction factors. |
Data Presentation
Table 1: Properties of 3CLpro-IN-6
| Property | Value | Reference(s) |
| Mechanism of Action | Reversible Covalent Inhibitor | [1][2][3] |
| Target | SARS-CoV-2 3CLpro | [1][2][3] |
| IC50 | 4.9 μM | [1][2][3] |
| Molecular Formula | C22H15NO7 | [2] |
| Molecular Weight | 405.36 | [2] |
| CAS Number | 302821-53-0 | [2] |
Table 2: Recommended Assay Conditions for 3CLpro Inhibition Assays
| Parameter | Recommended Condition | Rationale |
| Buffer | 20 mM HEPES or Tris, pH 7.3-7.6 | Provides a stable pH environment for enzyme activity. |
| Salt Concentration | 100-150 mM NaCl | Mimics physiological ionic strength. |
| Reducing Agent | 1-2 mM DTT or TCEP (in stock solutions, minimize in final reaction) | Maintains the catalytic cysteine in a reduced, active state. Note: High concentrations can interfere with covalent inhibitors. |
| DMSO Concentration | < 5% (v/v) | To ensure inhibitor solubility without significantly affecting enzyme activity. |
| Temperature | Room Temperature (~25°C) or 37°C | Ensure consistency throughout the experiment. |
Experimental Protocols
Protocol 1: Determination of Optimal Pre-incubation Time
This experiment aims to identify the pre-incubation time required to achieve maximal inhibition of 3CLpro by 3CLpro-IN-6.
Materials:
-
Purified SARS-CoV-2 3CLpro
-
3CLpro-IN-6
-
FRET-based 3CLpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 20% Glycerol)
-
DMSO
-
Microplate reader capable of fluorescence measurements
Procedure:
-
Prepare a series of dilutions of 3CLpro-IN-6 in DMSO.
-
In a microplate, add a fixed concentration of 3CLpro to multiple wells.
-
Add a fixed concentration of 3CLpro-IN-6 (e.g., at its approximate IC50) to the wells containing the enzyme. Include control wells with DMSO only (no inhibitor).
-
Incubate the plate at the desired temperature (e.g., 25°C) for a range of time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
At each time point, initiate the enzymatic reaction by adding the FRET substrate to the wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each well.
-
Plot the percentage of inhibition (relative to the DMSO control) against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau.
Protocol 2: Time-Dependent IC50 Determination
This protocol determines the IC50 of 3CLpro-IN-6 at a fixed, optimized pre-incubation time.
Procedure:
-
Based on the results from Protocol 1, select the optimal pre-incubation time.
-
Prepare a serial dilution of 3CLpro-IN-6 in DMSO.
-
In a microplate, add a fixed concentration of 3CLpro to each well.
-
Add the serially diluted 3CLpro-IN-6 to the enzyme-containing wells. Include DMSO-only controls.
-
Pre-incubate the plate for the determined optimal time.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the reaction kinetics and determine the initial velocities.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of reversible covalent inhibition of 3CLpro by 3CLpro-IN-6.
Caption: Workflow for determining the IC50 of 3CLpro-IN-6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3C-like protease - Wikipedia [en.wikipedia.org]
- 5. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing compound precipitation of 3CLpro-IN-6 in assays
Welcome to the technical support center for 3CLpro-IN-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when working with this reversible covalent inhibitor of SARS-CoV-2 3CL protease, particularly issues related to compound precipitation in various assays.
Troubleshooting Guides
This section offers step-by-step solutions for specific precipitation problems you might encounter during your experiments with 3CLpro-IN-6.
Scenario 1: Precipitate Forms Immediately Upon Diluting DMSO Stock in Aqueous Buffer
Problem: You dilute your high-concentration DMSO stock of 3CLpro-IN-6 into an aqueous assay buffer (e.g., PBS or Tris buffer), and the solution immediately turns cloudy or a visible precipitate forms.
Troubleshooting & Optimization:
-
Reduce Final DMSO Concentration: The rapid change in solvent polarity is a common cause of precipitation. While many assays tolerate up to 1% DMSO, some compounds require a higher percentage to stay in solution.
-
Action: Prepare intermediate dilutions of your 3CLpro-IN-6 stock in 100% DMSO before the final dilution into the aqueous buffer. This minimizes the "solvent shock."
-
Action: Test the tolerance of your 3CLpro enzyme to higher DMSO concentrations (e.g., 2-5%). You may be able to increase the final DMSO concentration in your assay to improve compound solubility.
-
-
Modify Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of 3CLpro-IN-6.[1][2][3]
-
Action: Determine the optimal pH for 3CLpro-IN-6 solubility by testing a range of pH values (e.g., 6.0, 7.4, 8.0).
-
Action: Evaluate the effect of salt concentration (e.g., NaCl) on solubility. Some compounds are more soluble at higher or lower ionic strengths.
-
-
Use a Co-solvent: In some cases, a co-solvent can help bridge the polarity gap between DMSO and water.[4][5]
-
Action: Consider adding a small percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol, polyethylene glycol (PEG), or glycerol to your aqueous buffer. Always test the effect of the co-solvent on your enzyme's activity.
-
-
Gentle Mixing: The method of dilution can impact precipitation.
-
Action: Add the DMSO stock of 3CLpro-IN-6 to the aqueous buffer dropwise while gently vortexing or stirring. This can prevent localized high concentrations that are prone to precipitation.
-
Below is a troubleshooting workflow for this scenario:
Scenario 2: Compound Precipitates in Cell Culture Media Over Time
Problem: Your 3CLpro-IN-6 solution is clear upon initial dilution in cell culture medium, but a precipitate forms after incubation (e.g., 2-24 hours) at 37°C.
Troubleshooting & Optimization:
-
Determine Kinetic Solubility: The maximum soluble concentration of a compound can decrease over time, especially in complex biological media.
-
Action: Perform a kinetic solubility assay to determine the highest concentration of 3CLpro-IN-6 that remains soluble in your specific cell culture medium under your experimental conditions (time, temperature, CO2). A detailed protocol is provided in the "Experimental Protocols" section.
-
-
pH Stability: Cell metabolism can cause the pH of the culture medium to shift, which may affect the solubility of your compound.
-
Action: Use a buffered medium (e.g., with HEPES) to maintain a stable pH throughout your experiment. Regularly monitor the pH of your culture.
-
-
Temperature Effects: Solubility can be temperature-dependent.
-
Action: Ensure your incubator maintains a stable temperature. Pre-warm the medium to 37°C before adding the compound.
-
-
Compound Stability: 3CLpro-IN-6 might be degrading over time, and the degradation products could be less soluble.
-
Action: Assess the stability of 3CLpro-IN-6 in your cell culture medium over the time course of your experiment using methods like HPLC or LC-MS.
-
-
Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with your compound and reduce its solubility.
-
Action: Test the solubility of 3CLpro-IN-6 in a simpler buffer (e.g., PBS) and in serum-free medium to see if media components are contributing to the precipitation. If so, consider reducing the serum concentration if your experimental design allows.
-
Here is a logical workflow for addressing precipitation in cell culture:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of 3CLpro-IN-6?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of 3CLpro-IN-6. Ensure you use anhydrous, high-purity DMSO to minimize compound degradation.
Q2: How can I determine the maximum soluble concentration of 3CLpro-IN-6 in my assay buffer?
A2: You should perform a kinetic solubility assay. This involves preparing serial dilutions of your compound in the buffer, incubating for a specific time, and then measuring for precipitation, either visually or instrumentally (e.g., by measuring light scattering at 620 nm). A detailed protocol is provided below.
Q3: My 3CLpro-IN-6 precipitated in the assay. Are my results still valid?
A3: If precipitation occurs, the actual concentration of the compound in solution is unknown and will be lower than the intended concentration. This will lead to an inaccurate determination of potency (e.g., IC50). It is crucial to resolve the precipitation issue and repeat the experiment.
Q4: Can I sonicate or heat the solution to redissolve the precipitate?
A4: Mild sonication or gentle warming (e.g., to 37°C) can sometimes help dissolve a compound. However, excessive heat may degrade 3CLpro-IN-6 or affect the stability of your assay components. If you use these methods, they should be applied cautiously and consistently across all samples.[6]
Q5: Does the type of microplate used in the assay matter for precipitation?
A5: While the plate material itself doesn't typically cause precipitation, some plastics can adsorb compounds, reducing their effective concentration. Using low-binding plates can be beneficial. Additionally, if you are visually or spectrophotometrically assessing precipitation, using clear-bottom plates is essential.
Data Presentation
The following tables provide illustrative examples of how different experimental conditions can influence the kinetic solubility of a compound like 3CLpro-IN-6. You should determine these values for your specific experimental setup.
Table 1: Illustrative Kinetic Solubility of 3CLpro-IN-6 at Different pH Values
| Buffer pH | Kinetic Solubility (µM) after 2h at RT |
| 6.0 | 45 |
| 7.4 | 70 |
| 8.0 | 85 |
Table 2: Illustrative Kinetic Solubility of 3CLpro-IN-6 in Different Media
| Medium | Kinetic Solubility (µM) after 2h at 37°C |
| PBS | 75 |
| DMEM + 10% FBS | 50 |
| RPMI-1640 + 10% FBS | 55 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in a 96-Well Plate
This protocol allows for the determination of the kinetic solubility of 3CLpro-IN-6 in your chosen aqueous buffer or cell culture medium.
Materials:
-
3CLpro-IN-6 stock solution (e.g., 10 mM in 100% DMSO)
-
100% DMSO
-
Aqueous buffer or cell culture medium of interest
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare Compound Dilution Plate:
-
In a 96-well plate (the "DMSO plate"), prepare serial dilutions of your 10 mM 3CLpro-IN-6 stock solution in 100% DMSO. For example, a 2-fold serial dilution from 10 mM down to ~20 µM.
-
Include a DMSO-only control.
-
-
Add Compound to Assay Plate:
-
Add 198 µL of your aqueous buffer or medium to the wells of a new 96-well plate (the "assay plate").
-
Using a multichannel pipette, transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~0.2 µM.
-
Include a negative control (medium with 1% DMSO) and a blank (medium only).
-
-
Incubate:
-
Cover the assay plate and incubate at your desired temperature (e.g., room temperature or 37°C) for a set time (e.g., 2 hours), mimicking your experimental conditions.
-
-
Measure for Precipitation:
-
After incubation, visually inspect the plate for any signs of precipitation.
-
Measure the absorbance (or light scattering) at 620 nm using a plate reader. An increase in absorbance indicates precipitation.
-
-
Determine Kinetic Solubility:
-
The highest concentration of 3CLpro-IN-6 that does not show a significant increase in absorbance compared to the negative control is considered the kinetic solubility under these conditions.
-
Protocol 2: General 3CLpro Enzymatic Inhibition Assay
This is a general protocol for a fluorogenic 3CLpro enzymatic assay, highlighting steps where compound precipitation should be monitored.
Materials:
-
Recombinant 3CLpro enzyme
-
Fluorogenic 3CLpro substrate
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.3)
-
3CLpro-IN-6 stock solution and serial dilutions in 100% DMSO
-
Black, low-volume 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice. Equilibrate the assay buffer to room temperature.
-
-
Compound Addition:
-
Add a small volume (e.g., 100 nL) of your 3CLpro-IN-6 DMSO dilutions to the wells of the 384-well plate.
-
-
Enzyme Addition:
-
Dilute the 3CLpro enzyme to the desired concentration in room-temperature assay buffer.
-
Add the enzyme solution (e.g., 10 µL) to the wells containing the compound.
-
CRITICAL STEP: After adding the enzyme solution, visually inspect the plate for any signs of precipitation.
-
-
Incubation:
-
Mix the plate gently and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Dilute the fluorogenic substrate to the desired concentration in room-temperature assay buffer.
-
Add the substrate solution (e.g., 10 µL) to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader and measure the signal at appropriate excitation/emission wavelengths in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. If precipitation was observed at higher concentrations, those data points should be excluded from the analysis.
-
References
- 1. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Improving the Cellular Uptake of SARS-CoV-2 3CLpro-IN-6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with SARS-CoV-2 3CLpro-IN-6 (referred to as IN-6). The focus is on addressing challenges related to cellular uptake and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My 3CLpro inhibitor, IN-6, shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A1: A significant drop in potency between biochemical and cell-based assays often points to poor cell permeability.[1][2] The compound may not be efficiently crossing the cell membrane to reach its intracellular target, the 3CLpro enzyme. Other potential factors include compound instability in the cell culture medium or rapid efflux by cellular transporters.[1]
Q2: What physicochemical properties of IN-6 might be limiting its cellular uptake?
A2: Several properties can hinder cell permeability. These include high polarity (Polar Surface Area >140 Ų), low lipophilicity (LogP outside the optimal 1-3 range), high molecular weight, and a large number of hydrogen bond donors/acceptors.[1][2][3] Charged molecules at physiological pH also tend to have lower permeability.[2]
Q3: What are the primary strategies to improve the cellular uptake of a small molecule inhibitor like IN-6?
A3: Strategies can be broadly categorized into two areas:
-
Chemical Modification: This involves creating prodrugs or modifying the IN-6 structure to enhance its lipophilicity and reduce polarity.[1][3]
-
Advanced Formulation: Utilizing drug delivery systems like lipid-based nanoparticles, polymeric nanoparticles, or cyclodextrins can encapsulate IN-6, improving its solubility and facilitating entry into cells.[4][5][6][7]
Q4: Can nanoparticle-based delivery systems help improve the efficacy of IN-6?
A4: Yes, nanotechnology-based delivery systems are a promising strategy to overcome limitations of poor solubility and low permeability for antiviral agents.[4][6] Nanoparticles can protect the inhibitor from degradation, improve its bioavailability, and facilitate targeted delivery to specific cells or tissues, such as the lungs.[5][8]
Q5: How do I differentiate between poor passive permeability and active efflux of my compound?
A5: A Parallel Artificial Membrane Permeability Assay (PAMPA) can assess passive diffusion. If IN-6 shows good permeability in PAMPA but poor permeability in a cell-based assay (like Caco-2), it suggests active efflux is occurring.[9] A bidirectional Caco-2 assay can confirm this; an efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active transport out of the cell.[1]
Troubleshooting Guides
Problem 1: Low or Inconsistent Antiviral Activity in Cell-Based Assays
This guide helps you troubleshoot experiments where IN-6 is not performing as expected in a cellular context.
| Potential Cause | Recommended Action | Expected Outcome |
| Poor Aqueous Solubility | Ensure IN-6 is fully dissolved in the assay medium. Use a co-solvent like DMSO, keeping the final concentration below 1% to avoid cell toxicity.[1][10] | Consistent and reproducible dose-response curves. |
| Compound Instability | Assess the stability of IN-6 in your cell culture medium over the time course of the experiment using methods like HPLC or LC-MS. | Determine if degradation is occurring and adjust the experimental window or medium composition if necessary. |
| Low Cellular Uptake | Perform a direct cellular uptake assay to quantify the intracellular concentration of IN-6.[11][12] | Confirmation of whether low permeability is the primary issue. |
| Active Efflux | Conduct a bidirectional Caco-2 assay or use cell lines overexpressing efflux pumps (e.g., MDCK-MDR1).[1] | Determine if IN-6 is a substrate for efflux pumps, which would require different strategies to overcome. |
| Cytotoxicity of Compound | Run a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) in parallel with your antiviral assay to determine the 50% cytotoxicity concentration (CC50).[13][14][15][16] | Ensure that the observed reduction in viral activity is not due to cell death caused by the compound itself. |
Problem 2: Improving IN-6 Delivery with Formulation Strategies
If poor permeability is confirmed, these formulation strategies can be explored to enhance cellular uptake. The following table presents hypothetical data for IN-6 to illustrate the potential improvements.
| Formulation Strategy | Particle Size (nm) | Encapsulation Efficiency (%) | Cellular Uptake (ng/10^6 cells) | Antiviral EC50 (µM) |
| IN-6 in DMSO | N/A | N/A | 15.2 ± 2.1 | 8.5 ± 1.2 |
| Lipid Nanoparticle (LNP) | 120 ± 15 | 92 ± 5 | 78.5 ± 6.3 | 1.2 ± 0.3 |
| PLGA Nanoparticle | 180 ± 20 | 85 ± 7 | 65.1 ± 5.9 | 1.8 ± 0.4 |
| Cyclodextrin Complex | < 10 | > 95 | 45.3 ± 4.5 | 3.1 ± 0.6 |
Values are illustrative and intended for comparison purposes only.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticles as an effective drug delivery system in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Development of targeted nanoparticles loaded with antiviral drugs for SARS-CoV-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 16. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing assay interference with SARS-CoV-2 3CLpro-IN-6
Welcome to the technical support center for SARS-CoV-2 3CLpro-IN-6. This guide is designed to assist researchers, scientists, and drug development professionals in minimizing assay interference and troubleshooting common issues encountered during experiments with this reversible covalent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] 3CLpro is a critical enzyme for viral replication, as it processes viral polyproteins into functional non-structural proteins.[2][3][4][5] By targeting the active site of 3CLpro, this inhibitor blocks its proteolytic activity, thereby halting the viral life cycle.[4] Its reversible covalent nature implies that it forms a temporary covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme.[4][6][7]
Q2: What is the reported IC50 value for this compound?
This compound has a reported IC50 value of 4.9 μM for the inhibition of SARS-CoV-2 3CLpro.[1]
Q3: In what types of assays can this compound be used?
This inhibitor is suitable for a variety of in vitro and cell-based assays designed to study the activity of SARS-CoV-2 3CLpro. These include:
-
Fluorogenic Protease Assays (FRET-based): These assays utilize a peptide substrate with a fluorophore and a quencher. Cleavage of the substrate by 3CLpro results in an increase in fluorescence, which is inhibited in the presence of an active compound.[2]
-
Cell-Based Cytotoxicity Rescue Assays: In these assays, the expression of 3CLpro in mammalian cells leads to cytotoxicity. An effective inhibitor will rescue the cells from this protease-mediated cell death.[3][8]
-
Live Virus Assays: The antiviral activity of the inhibitor can be confirmed in assays using live SARS-CoV-2, typically by measuring the reduction in viral-induced cytopathic effect (CPE).[2][9]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Higher than Expected IC50 Value
If you are observing a significantly higher IC50 value for 3CLpro-IN-6 than the reported 4.9 μM, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| High Substrate Concentration | Decrease the substrate concentration in your assay. Ideally, the substrate concentration should be at or below the Michaelis-Menten constant (Km) of the enzyme. | High substrate concentrations can outcompete the inhibitor for binding to the enzyme's active site, leading to an apparent decrease in potency (higher IC50).[2][9] |
| High Enzyme Concentration | Reduce the enzyme concentration to the lowest level that still provides a robust signal-to-basal ratio (typically >2).[2] | Excess enzyme can lead to rapid substrate depletion and may require higher inhibitor concentrations for effective inhibition. |
| Incorrect Incubation Time | Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. For a covalent inhibitor, a longer pre-incubation may be necessary to allow for the formation of the covalent adduct. | The kinetics of covalent inhibition can be time-dependent. |
| Assay Temperature | Ensure your assay is performed at a consistent and optimized temperature. While some assays perform similarly at room temperature and 37°C, temperature can affect enzyme activity and inhibitor binding.[9][10] | Temperature fluctuations can lead to variability in enzyme kinetics and inhibitor potency measurements. |
Issue 2: High Variability Between Replicates
High variability in your results can obscure the true effect of the inhibitor. The following steps can help improve the consistency of your data.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper pipetting technique. For high-throughput screening, consider using automated liquid handlers. | Accurate and consistent dispensing of reagents is critical for reproducible results. |
| Reagent Instability | Prepare fresh reagents for each experiment, especially the enzyme and substrate solutions. Avoid repeated freeze-thaw cycles. | Degradation of key reagents can lead to inconsistent assay performance. |
| Plate Edge Effects | Avoid using the outer wells of the assay plate, or fill them with a buffer to maintain a consistent environment across all wells. | Evaporation and temperature gradients can be more pronounced in the outer wells of a microplate, leading to variability. |
| Compound Precipitation | Visually inspect your compound dilutions for any signs of precipitation. If necessary, adjust the solvent or reduce the final concentration. | Precipitated compound will not be available to interact with the enzyme, leading to inaccurate and variable results. |
Issue 3: Suspected Off-Target Effects or Assay Interference
It is crucial to rule out non-specific inhibition or interference with the assay components.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Fluorescence Quenching/Enhancement | Run a counter-screen in the absence of the enzyme to determine if the inhibitor directly affects the fluorescence of the substrate or product.[9] | Some compounds can inherently quench or enhance fluorescence, leading to false-positive or false-negative results in FRET-based assays. |
| Compound Reactivity | Assess the sensitivity of the inhibitor's activity to the presence of reducing agents like dithiothreitol (DTT). | Some covalent inhibitors can be sensitive to reducing agents, which can affect their interaction with the cysteine in the active site.[11] |
| Non-specific Protein Binding | Include a non-specific protein, such as bovine serum albumin (BSA), in the assay buffer to block non-specific binding of the inhibitor. | This helps to ensure that the observed inhibition is due to specific binding to the 3CLpro active site. |
| Cytotoxicity in Cell-Based Assays | Determine the cytotoxicity of the inhibitor in the absence of 3CLpro expression to establish a therapeutic window. | High concentrations of the inhibitor may be toxic to the cells, confounding the results of a cytotoxicity rescue assay.[3] |
Experimental Protocols
FRET-Based 3CLpro Inhibition Assay
This protocol is adapted from established methods for measuring 3CLpro activity.[2][12]
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound
-
DMSO (for compound dilution)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant 3CLpro in assay buffer to a final concentration of 50 nM.[2][9]
-
Assay Reaction: a. Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate. b. Add 5 µL of the diluted 3CLpro enzyme solution to each well. c. Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration of 20 µM).[2][9]
-
Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 60 minutes at room temperature.
-
Data Analysis: a. Calculate the initial reaction velocity (v) for each well. b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based 3CLpro Cytotoxicity Rescue Assay
This protocol is based on the principle that 3CLpro expression is toxic to mammalian cells, and this toxicity can be rescued by an effective inhibitor.[3][8]
Materials:
-
HEK293T cells
-
Plasmid encoding SARS-CoV-2 3CLpro
-
Control plasmid (e.g., encoding EYFP)
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo or crystal violet)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: a. On the following day, transfect the cells with the 3CLpro expression plasmid or the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. b. In parallel, transfect a set of cells with the control plasmid to assess compound cytotoxicity.
-
Compound Treatment: Immediately after transfection, add serial dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: a. After incubation, measure cell viability using a reagent such as CellTiter-Glo (luminescence) or by staining with crystal violet and measuring absorbance.
-
Data Analysis: a. For the 3CLpro-transfected cells, normalize the data to the vehicle-treated control (0% rescue) and cells treated with a high concentration of a known potent inhibitor (100% rescue). b. Plot the percent rescue versus the logarithm of the inhibitor concentration to determine the EC50 value. c. For the control plasmid-transfected cells, plot cell viability versus the logarithm of the inhibitor concentration to determine the CC50 (cytotoxic concentration 50).
Visualizations
Experimental Workflow for FRET-Based Inhibition Assay
Caption: Workflow for the FRET-based 3CLpro inhibition assay.
Troubleshooting Logic for High IC50 Values
Caption: Troubleshooting guide for unexpectedly high IC50 values.
SARS-CoV-2 3CLpro Catalytic Mechanism
Caption: Simplified catalytic mechanism of 3CLpro and inhibition by a covalent inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SARS-CoV-2 3CLpro-IN-6 Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SARS-CoV-2 3CLpro inhibitor, IN-6. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for SARS-CoV-2 3CLpro activity?
A1: The optimal pH for SARS-CoV-2 3CLpro activity is generally in the range of 7.0 to 8.5.[1][2] The enzyme exhibits a bell-shaped pH-activity profile, with its catalytic efficiency being highest within this neutral to slightly alkaline range.[1][2] Studies have identified two pKa values, approximately 6.9 and 9.4, which are attributed to the ionization of the catalytic dyad residues, His41 and Cys145, respectively.[1][2] For maximal activity, His41 should be in a neutral state and Cys145 in a deprotonated (thiolate) state.
Q2: How does pH affect the stability of SARS-CoV-2 3CLpro?
A2: SARS-CoV-2 3CLpro is most stable at a neutral pH. The enzyme's stability decreases at acidic pH values.[3] While it can resist thermal denaturation over a broad pH range (pH 5 to 10), significant conformational changes can occur at acidic pH, such as pH 6.0, which can lead to inactivation.[1][2][3]
Q3: What is the recommended buffer system for a 3CLpro activity assay?
A3: A common buffer system for SARS-CoV-2 3CLpro activity assays is HEPES buffer at a pH of 7.0-7.6.[1] Other buffers such as Tris or phosphate buffers within the optimal pH range can also be used. It is crucial to maintain a consistent pH throughout the experiment to ensure reproducible results. The assay buffer often includes additives like NaCl (e.g., 100-150 mM), EDTA (e.g., 1 mM), and a reducing agent like DTT or TCEP to maintain the catalytic cysteine in a reduced state.[1][4][5]
Q4: What is SARS-CoV-2 3CLpro-IN-6 and what is its mechanism of action?
A4: this compound is a reversible covalent inhibitor of the SARS-CoV-2 3CL protease.[6] Covalent inhibitors typically function by forming a covalent bond with a nucleophilic residue in the enzyme's active site.[7][8] For 3CLpro, this is the catalytic Cys145. The reactivity of this cysteine is pH-dependent, highlighting the importance of pH in the inhibitory activity of covalent inhibitors like IN-6.
Q5: What is the expected IC50 value for this compound?
A5: The reported IC50 value for this compound is 4.9 μM.[6] However, it is important to note that the experimentally determined IC50 value can be influenced by various factors, including enzyme and substrate concentrations, buffer composition, and pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Incorrect pH of the assay buffer. | Verify the pH of your buffer and adjust it to the optimal range of 7.0-8.5. Prepare fresh buffer if necessary. |
| Inactive enzyme due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature and handled on ice. Avoid repeated freeze-thaw cycles. | |
| Absence of a reducing agent. | Add a reducing agent like DTT or TCEP (e.g., 1 mM) to the assay buffer to maintain the catalytic cysteine in its active, reduced state.[5] | |
| Substrate degradation. | Prepare fresh substrate solution and store it as recommended by the manufacturer. | |
| High Variability in Results | Inconsistent pH across experiments. | Use a calibrated pH meter to ensure the buffer pH is consistent for all assays. |
| Pipetting errors. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy. | |
| Temperature fluctuations. | Perform the assay at a constant, controlled temperature.[9][10] | |
| Inhibitor (IN-6) Shows No Effect | Suboptimal pH for inhibitor binding/reactivity. | Since IN-6 is a covalent inhibitor that targets Cys145, its effectiveness is likely pH-dependent. Perform a pH titration experiment (e.g., from pH 6.5 to 8.5) to determine the optimal pH for inhibition. |
| Inhibitor degradation. | Prepare fresh inhibitor stock solutions in an appropriate solvent (e.g., DMSO) and store them properly. | |
| High substrate concentration. | If the inhibitor is competitive, a high substrate concentration can compete with the inhibitor for binding to the active site, leading to an artificially high IC50 value.[11] Consider using a substrate concentration at or below the Km value. |
Quantitative Data Summary
Table 1: pH Dependence of SARS-CoV-2 3CLpro Kinetic Parameters
| pH | Relative Activity (%) | pKa Values | Optimal pH Range | Reference |
| 5.5 | Low | [1] | ||
| 6.0 | Significantly Reduced/Inactive | [1][2] | ||
| 6.9 | ~50% | pKa1 ≈ 6.9 (His41) | [1][2] | |
| 7.0 - 8.5 | ~100% (Maximum) | 7.0 - 8.5 | [1][2] | |
| 9.4 | ~50% | pKa2 ≈ 9.4 (Cys145) | [1][2] | |
| 10.0 | Low | [1] |
Experimental Protocols
Protocol 1: FRET-based Assay for SARS-CoV-2 3CLpro Activity
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of SARS-CoV-2 3CLpro.
Materials:
-
SARS-CoV-2 3CLpro enzyme
-
FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP
-
Inhibitor (this compound) dissolved in DMSO
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the assay buffer and equilibrate it to the desired reaction temperature (e.g., 30°C or 37°C).
-
Prepare serial dilutions of the inhibitor (IN-6) in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add the SARS-CoV-2 3CLpro enzyme to each well to a final concentration of, for example, 50 nM.
-
Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-60 minutes) at the reaction temperature to allow for inhibitor binding.[10]
-
Initiate the enzymatic reaction by adding the FRET substrate to each well to a final concentration of, for example, 20 µM.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm (these wavelengths may vary depending on the specific FRET pair used).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the initial velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of IN-6 against SARS-CoV-2 3CLpro.
Caption: Logical relationship between pH, the catalytic dyad state, and enzyme/inhibitor activity.
References
- 1. pH profiles of 3-chymotrypsin-like protease (3CLpro) from SARS-CoV-2 elucidate its catalytic mechanism and a histidine residue critical for activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Resistance to SARS-CoV-2 3CLpro Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to SARS-CoV-2 3CLpro inhibitors, with a focus on the reversible covalent inhibitor 3CLpro-IN-6, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the IC50 value of 3CLpro-IN-6 in our cell-based assays after passaging the virus. What could be the cause?
A1: A progressive increase in the IC50 value is a classic indicator of the selection of resistant viral populations. Continuous exposure of the virus to suboptimal concentrations of an inhibitor can lead to the emergence of mutations in the 3CLpro gene that reduce the inhibitor's efficacy.
Q2: What are the common mutations in SARS-CoV-2 3CLpro that confer resistance to inhibitors?
A2: While specific mutations depend on the inhibitor's chemical scaffold, several have been identified in vitro that confer resistance to various 3CLpro inhibitors. These mutations are often located within or near the substrate-binding pocket. Some examples include substitutions at residues like M49, Y54, S144, E166, and S301.[1][2][3][4] Double mutations can lead to higher levels of resistance.[1][2][3]
Q3: Can resistance to 3CLpro-IN-6 confer cross-resistance to other 3CLpro inhibitors?
A3: Cross-resistance is a significant concern. Mutations selected by one inhibitor can confer resistance to others, particularly those with similar chemical structures or binding modes.[1][5] However, some mutations may be specific to a particular inhibitor.[1] It is crucial to test resistant variants against a panel of diverse 3CLpro inhibitors to determine the cross-resistance profile.
Q4: Do resistance mutations affect the enzymatic activity or fitness of the 3CLpro enzyme?
A4: Yes, there can be a trade-off between drug resistance and the catalytic activity or thermostability of the 3CLpro.[1][3] Some resistance mutations can lead to a decrease in the enzyme's efficiency, which may impact viral replication in the absence of the inhibitor. However, compensatory mutations can sometimes arise to restore fitness.
Q5: How can we confirm that the observed resistance is due to mutations in the 3CLpro gene?
A5: To confirm the genetic basis of resistance, you should sequence the 3CLpro gene from the resistant viral population and compare it to the wild-type sequence. Identified mutations can then be introduced into a wild-type background using reverse genetics to confirm their role in conferring resistance.
Troubleshooting Guides
Problem 1: Inconsistent IC50/EC50 Values in Inhibition Assays
| Possible Cause | Recommended Solution |
| Enzyme/Substrate Quality | Ensure the purity and activity of the recombinant 3CLpro enzyme. Verify the integrity and concentration of the fluorogenic substrate. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure consistent DMSO concentrations across all wells. |
| Cell Health (for cell-based assays) | Monitor cell viability and ensure consistent cell seeding density. Perform a cytotoxicity assay for 3CLpro-IN-6 to distinguish antiviral effects from toxicity.[6][7] |
| Inhibitor Stability | Prepare fresh dilutions of 3CLpro-IN-6 for each experiment. Assess the stability of the inhibitor in your assay medium. |
Problem 2: Failure to Select for Resistant Virus
| Possible Cause | Recommended Solution |
| Inhibitor Concentration Too High | High concentrations of the inhibitor may be completely suppressive, preventing any viral replication and thus the emergence of resistant mutants. Start with a concentration around the EC50 and gradually increase it in subsequent passages. |
| Inhibitor Concentration Too Low | Concentrations that are too low may not exert sufficient selective pressure. |
| Insufficient Number of Passages | The emergence of resistance can be a stochastic process that requires multiple passages. Continue passaging for an extended period. |
| High Fitness Cost of Resistance | Resistance mutations may impose a significant fitness cost on the virus, preventing the resistant population from outcompeting the wild-type. Consider using a lower starting inhibitor concentration to allow for the gradual accumulation of mutations. |
Problem 3: Characterizing a Confirmed Resistant Mutant
| Issue | Recommended Action |
| Quantifying the Level of Resistance | Perform dose-response experiments with the purified mutant 3CLpro enzyme (enzymatic assay) and with the mutant virus (cell-based assay) to determine the fold-change in IC50/EC50 compared to wild-type.[2] |
| Assessing Enzymatic Fitness | Determine the kinetic parameters (kcat/Km) of the mutant 3CLpro and compare them to the wild-type enzyme to assess any impact on catalytic efficiency.[1] |
| Evaluating Cross-Resistance | Test the mutant virus or enzyme against a panel of other 3CLpro inhibitors with different scaffolds to assess the breadth of the resistance.[1][5] |
| Structural Analysis | If possible, obtain a crystal structure of the mutant 3CLpro in complex with the inhibitor to understand the structural basis of resistance.[1][3] |
Experimental Protocols
Protocol 1: In Vitro Selection of Resistant SARS-CoV-2
-
Preparation : Propagate a wild-type SARS-CoV-2 stock in a suitable cell line (e.g., Vero E6 cells). Determine the EC50 of 3CLpro-IN-6 against this viral stock.
-
Initial Infection : Infect cells with SARS-CoV-2 at a low multiplicity of infection (MOI) in the presence of 3CLpro-IN-6 at a concentration equal to the EC50.
-
Passaging : Harvest the supernatant when the cytopathic effect (CPE) is observed. Use this supernatant to infect fresh cells, gradually increasing the concentration of 3CLpro-IN-6 in subsequent passages.
-
Monitoring : Regularly titrate the virus and determine the EC50 of 3CLpro-IN-6 to monitor for the emergence of resistance.
-
Isolation and Sequencing : Once a significant shift in EC50 is observed, isolate the viral RNA and sequence the 3CLpro gene to identify potential resistance mutations.
Protocol 2: FRET-Based 3CLpro Enzymatic Assay
-
Reagents : Purified recombinant wild-type or mutant SARS-CoV-2 3CLpro, a FRET-based substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS), and assay buffer.[8]
-
Inhibitor Preparation : Prepare a serial dilution of 3CLpro-IN-6 in the assay buffer.
-
Reaction Setup : In a 96-well plate, add the 3CLpro enzyme to each well. Then, add the diluted inhibitor or vehicle control and incubate.
-
Initiation and Measurement : Initiate the reaction by adding the FRET substrate. Measure the increase in fluorescence over time using a plate reader.
-
Data Analysis : Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Protocol 3: Cell-Based Luciferase Reporter Assay
-
Assay Principle : This assay utilizes a reporter system where 3CLpro activity leads to a change in a measurable signal, such as luciferase activity.[9][10] Inhibition of 3CLpro restores the signal.
-
Cell Line : Use a stable cell line expressing the 3CLpro-cleavable luciferase reporter.
-
Procedure : a. Seed the reporter cells in a 96-well plate. b. The following day, transfect the cells with a plasmid expressing SARS-CoV-2 3CLpro. c. Add serial dilutions of 3CLpro-IN-6 to the cells. d. After a suitable incubation period, lyse the cells and measure luciferase activity.
-
Data Analysis : Plot the luciferase signal against the inhibitor concentration to determine the EC50 value.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance mechanisms of SARS-CoV-2 3CLpro to the non-covalent inhibitor WU-04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of SARS-CoV-2 resistance to ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 3CLpro mutations selected in a VSV-based system confer resistance to nirmatrelvir, ensitrelvir, and GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Inhibitory Potential of SARS-CoV-2 3CLpro-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of SARS-CoV-2 3CLpro-IN-6 against the SARS-CoV-2 3C-like protease (3CLpro), a crucial enzyme in the viral replication cycle. The performance of 3CLpro-IN-6 is benchmarked against other known 3CLpro inhibitors, supported by experimental data from enzymatic assays. Detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows are included to facilitate a comprehensive understanding.
Comparative Inhibitory Activity
The inhibitory efficacy of this compound and a selection of alternative inhibitors are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50) derived from in vitro enzymatic assays, providing a direct measure of inhibitor potency against the 3CLpro enzyme.
| Inhibitor | Type | IC50 (µM) |
| This compound | Reversible Covalent | 4.9 |
| Nirmatrelvir (PF-07321332) | Reversible Covalent | 0.050 ± 0.005[1] |
| GC376 | Covalent | 0.03 - 1.14[2][3] |
| Boceprevir | Covalent | 0.95 - 4.13[2][4][5][6][7] |
| Telaprevir | Covalent | 15.25 - 55.72[5][7][8][9] |
| Calpeptin | Peptide-like | 4[5] |
| MG-132 | Peptide-like | 7.4[5] |
| Ebselen | Non-covalent | >100[10] |
| Disulfiram | Non-covalent | >100[10] |
Experimental Protocols
The determination of the inhibitory activity of 3CLpro inhibitors is commonly performed using a Förster Resonance Energy Transfer (FRET)-based enzymatic assay. Below is a representative protocol synthesized from established methodologies for evaluating SARS-CoV-2 3CLpro inhibitors.
FRET-Based Enzymatic Assay for SARS-CoV-2 3CLpro Inhibition
Objective: To determine the IC50 value of a test compound against SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive Control (e.g., GC376)
-
96-well or 384-well microplates (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET substrate in the assay buffer.
-
Dilute the recombinant 3CLpro enzyme to the desired working concentration (e.g., 15 nM) in the assay buffer.[11]
-
Prepare a serial dilution of the test compound and the positive control in DMSO.
-
-
Assay Reaction:
-
Add a small volume of the diluted test compound or control to the wells of the microplate.
-
Add the 3CLpro enzyme solution to each well, except for the negative control wells (which should contain only the substrate and buffer).
-
Incubate the plate at room temperature (e.g., 23°C) for a defined period (e.g., 60 minutes) to allow for inhibitor binding to the enzyme.[11]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals for a specified duration (e.g., 60 minutes) using an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[11]
-
-
Data Analysis:
-
Calculate the initial velocity of the enzymatic reaction for each concentration of the test compound.
-
Normalize the data to the control wells (0% inhibition for enzyme with DMSO, 100% inhibition for a known potent inhibitor or no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using a four-parameter logistic equation.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated.
Caption: SARS-CoV-2 3CLpro signaling pathway and its inhibition.
Caption: General experimental workflow for 3CLpro inhibitor validation.
References
- 1. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials [mdpi.com]
- 7. journals.plos.org [journals.plos.org]
- 8. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telaprevir - Focus Biomolecules [mayflowerbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
A Comparative Guide to SARS-CoV-2 3CLpro Inhibitors: SARS-CoV-2 3CLpro-IN-6, Nirmatrelvir, and Ensitrelvir
For Researchers, Scientists, and Drug Development Professionals
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. Its essential role in cleaving viral polyproteins into functional non-structural proteins makes it a prime target for antiviral therapeutics. This guide provides an objective comparison of a research-focused inhibitor, SARS-CoV-2 3CLpro-IN-6, with two clinically significant inhibitors, Nirmatrelvir and Ensitrelvir. The comparison is based on available biochemical and antiviral data to assist researchers in selecting appropriate tools for their studies.
Data Presentation: Quantitative Comparison of 3CLpro Inhibitors
The following table summarizes the key quantitative data for this compound, Nirmatrelvir, and Ensitrelvir. This data highlights the biochemical potency (IC50 and Ki) and cellular antiviral activity (EC50) of these inhibitors. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Mechanism of Action | IC50 (μM) | Ki (μM) | EC50 (μM) |
| This compound | Reversible Covalent | 4.9[1] | Not Reported | Not Reported |
| Nirmatrelvir | Reversible Covalent[2] | 0.0192 | 0.00311 | 0.062 |
| Ensitrelvir | Non-covalent | ~0.027-0.041 | Not Reported | ~0.091-0.4 |
Note: IC50 and EC50 values for Ensitrelvir are reported as EC50 and EC90 in some studies and have been converted for comparative purposes where possible. The ranges reflect values from different cell lines and experimental setups.
Mechanism of Action
The inhibitors discussed employ distinct mechanisms to neutralize the 3CLpro enzyme. This compound and Nirmatrelvir are covalent inhibitors that form a reversible bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme. This covalent interaction effectively blocks substrate access and enzymatic activity. In contrast, Ensitrelvir is a non-covalent inhibitor that binds to the active site through a network of non-permanent interactions, such as hydrogen bonds and hydrophobic interactions, to prevent substrate binding.
Caption: Mechanism of Covalent vs. Non-Covalent Inhibition of 3CLpro.
Experimental Protocols
A common method for determining the in vitro potency of 3CLpro inhibitors is the Förster Resonance Energy Transfer (FRET)-based enzymatic assay.
Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.
Detailed Protocol for FRET-based 3CLpro Inhibition Assay:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution, typically 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, and 1 mM EDTA.
-
Enzyme Solution: Dilute recombinant SARS-CoV-2 3CLpro to the desired final concentration (e.g., 15 nM) in the assay buffer.
-
Substrate Solution: Prepare a stock solution of the FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans) and dilute it to the final working concentration (e.g., 25 µM) in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitors (e.g., this compound, Nirmatrelvir, Ensitrelvir) at various concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add a fixed volume of the inhibitor solution to the wells of a microplate.
-
Add the enzyme solution to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair) using a microplate reader.
-
Record fluorescence readings at regular intervals for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Caption: Workflow of a FRET-based 3CLpro Inhibition Assay.
Conclusion
This compound serves as a useful tool for in vitro studies of covalent inhibition of the 3CLpro enzyme. However, its biochemical potency is significantly lower than that of the clinically developed inhibitors, Nirmatrelvir and Ensitrelvir. Nirmatrelvir, a covalent inhibitor, and Ensitrelvir, a non-covalent inhibitor, both exhibit potent biochemical and cellular antiviral activity. The lack of reported cellular antiviral data (EC50) for this compound currently limits a direct comparison of its efficacy in a biological context. Researchers should consider these differences in potency and mechanism of action when selecting a 3CLpro inhibitor for their specific experimental needs. Further studies are required to fully elucidate the comparative cellular activity of this compound.
References
A Comparative Guide to Covalent Inhibitors of SARS-CoV-2 3CLpro: Profiling SARS-CoV-2 3CLpro-IN-6 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The 3C-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2 is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. Covalent inhibitors, which form a stable bond with the catalytic cysteine residue (Cys145) in the active site of 3CLpro, have emerged as a particularly promising therapeutic strategy. This guide provides a comparative analysis of SARS-CoV-2 3CLpro-IN-6 and other notable covalent inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Covalent Inhibition
Covalent inhibitors of SARS-CoV-2 3CLpro typically possess an electrophilic "warhead" that reacts with the nucleophilic thiol group of the catalytic Cys145 residue. This process inactivates the enzyme, thereby halting the proteolytic processing of viral polyproteins necessary for viral replication.
A Comparative Kinetic Analysis of 3CLpro Inhibitors for SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2, the virus responsible for COVID-19. Its essential role in processing viral polyproteins makes it a prime target for antiviral drug development. This guide provides a comparative kinetic analysis of several key 3CLpro inhibitors, offering a quantitative overview of their performance and detailed experimental methodologies to support further research and development.
Comparative Kinetic Data of 3CLpro Inhibitors
The following table summarizes the key kinetic parameters for several prominent 3CLpro inhibitors. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values. Therefore, this table aims to provide a comparative overview rather than a direct equivalence of potencies under a single set of conditions.
| Inhibitor | Type | Ki | IC50 (nM) | EC50 (µM) | k_inact_/K_I_ (M⁻¹s⁻¹) |
| Nirmatrelvir (PF-07321332) | Covalent, Peptidomimetic | 0.012 µM[1] | 151 nM[2] | 0.0853[2] | 4.13 x 10⁵[2] |
| Ensitrelvir (S-217622) | Non-covalent | - | - | - | - |
| GC376 | Covalent, Peptidomimetic | - | 170[3] | - | - |
| PF-00835231 | Covalent, Peptidomimetic | 30 pM - 4 nM[4] | 0.27 - 8.6[4][5] | 0.158 - 0.221[6] | - |
| Boceprevir | Covalent, Ketoamide | - | - | - | - |
Mechanism of Action and Experimental Workflow
The general mechanism of 3CLpro involves the cleavage of the viral polyprotein, a crucial step for viral replication. Inhibitors block this process by binding to the active site of the enzyme. The workflow for assessing inhibitor potency typically involves a Fluorescence Resonance Energy Transfer (FRET) assay.
Caption: Workflow of 3CLpro inhibition and its assessment via a FRET-based assay.
Experimental Protocols
Recombinant SARS-CoV-2 3CLpro Expression and Purification
The SARS-CoV-2 3CLpro is typically expressed in E. coli as a fusion protein (e.g., with a His-tag) for ease of purification.
-
Transformation and Expression: The plasmid containing the 3CLpro gene is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, by adding IPTG to the culture media.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA). Lysis is performed by sonication or high-pressure homogenization.
-
Purification: The soluble fraction of the cell lysate is clarified by centrifugation and loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged 3CLpro is then eluted with a high concentration of imidazole.
-
Tag Cleavage and Final Purification: If necessary, the affinity tag is cleaved by a specific protease (e.g., TEV protease). A second round of chromatography (e.g., size-exclusion chromatography) is often performed to separate the cleaved tag and the protease from the pure 3CLpro. The final purified protein is stored in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM EDTA) at -80°C.
3CLpro FRET-based Enzymatic Assay
This assay is widely used to determine the kinetic parameters of 3CLpro inhibitors.
-
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In the intact substrate, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 3CLpro.
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans).
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.[7]
-
Test inhibitors dissolved in DMSO.
-
384-well or 96-well plates.
-
A fluorescence plate reader.
-
-
Procedure: a. A solution of the 3CLpro enzyme is prepared in the assay buffer to a final concentration of, for example, 50 nM.[3] b. The test inhibitor is serially diluted in DMSO and then added to the wells of the microplate. c. The enzyme solution is added to the wells containing the inhibitor and pre-incubated for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[8] d. The enzymatic reaction is initiated by adding the FRET substrate to a final concentration typically below or near the Km value (e.g., 20 µM).[3] e. The fluorescence intensity is monitored kinetically over time (e.g., every 20 seconds for 5 minutes) or as an endpoint reading after a fixed time (e.g., 10 minutes) using an excitation wavelength of ~320-340 nm and an emission wavelength of ~405-490 nm, depending on the specific fluorophore-quencher pair.[8][9]
-
Data Analysis:
-
The initial reaction rates are determined from the linear phase of the fluorescence increase over time.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the concentration-response data to a suitable equation (e.g., a four-parameter logistic model).
-
To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then fitted to the Michaelis-Menten equation for different inhibition models (e.g., competitive, non-competitive) or by using the Morrison equation.[7] A Lineweaver-Burk plot can also be used to visualize the mechanism of inhibition.[8]
-
Viral Replication and 3CLpro Inhibition Pathway
The following diagram illustrates the central role of 3CLpro in the SARS-CoV-2 replication cycle and the mechanism of its inhibition.
Caption: Role of 3CLpro in viral replication and its inhibition.
References
- 1. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the inhibition of coronaviral main proteases by PF-00835231: Crystal structures of M pro and M pro mutants bound to PF-00835231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A comparative analysis of SARS-CoV-2 antivirals in human airway models characterizes 3CLpro inhibitor PF-00835231 as a potential new treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Comparative Analysis of SARS-CoV-2 3CLpro-IN-6 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of SARS-CoV-2 3CLpro-IN-6, a reversible covalent inhibitor of the SARS-CoV-2 main protease (3CLpro), with a reported IC50 of 4.9 μM. The 3-chymotrypsin-like protease (3CLpro) is a critical enzyme in the life cycle of coronaviruses, responsible for processing viral polyproteins. Its high degree of conservation among coronaviruses and the absence of close human homologs make it a prime target for antiviral drug development.[1] Understanding the selectivity and cross-reactivity of inhibitors like 3CLpro-IN-6 is paramount for predicting potential off-target effects and assessing their broad-spectrum antiviral potential.
Performance Comparison with Alternative Inhibitors
The development of SARS-CoV-2 3CLpro inhibitors has yielded several potent compounds, some of which have progressed to clinical use. This section compares the inhibitory activity of this compound with other notable 3CLpro inhibitors.
| Inhibitor | Type | Target IC50 (SARS-CoV-2 3CLpro) | Antiviral EC50 (in cell culture) | Key Features |
| This compound | Reversible Covalent | 4.9 μM | Not Reported | Research compound. |
| Nirmatrelvir (PF-07321332) | Reversible Covalent | ~19 nM | 32.6 nM - 77.9 nM | Active component of Paxlovid; orally bioavailable.[2][3] |
| GC-376 | Reversible Covalent | 0.03 μM - 1.11 μM | 0.49 μM - 3.37 μM | Broad activity against multiple coronaviruses; investigational veterinary drug.[4][5][6] |
| Ensitrelvir (S-217622) | Non-covalent | 8.0 - 14.4 nM | 0.22 - 0.52 μM | Effective against various SARS-CoV-2 variants.[7] |
| Boceprevir | Reversible Covalent | Sub-micromolar | 0.49 μM | FDA-approved for Hepatitis C, repurposed for SARS-CoV-2 research.[5] |
Cross-Reactivity and Selectivity Profile
An ideal antiviral therapeutic should exhibit high selectivity for its viral target over host cellular machinery to minimize toxicity. For 3CLpro inhibitors, this involves assessing their activity against human proteases, particularly cysteine proteases like cathepsins, which can have overlapping substrate specificities.
While specific cross-reactivity data for this compound is not extensively published, studies on other 3CLpro inhibitors provide insights into the potential for off-target activity. For instance, both GC-376 and PF-07321332 have been evaluated for their effects on human cathepsin L.[8] Some research suggests that dual inhibition of viral 3CLpro and host cathepsin L could offer a synergistic antiviral effect, though this also raises the potential for host-related side effects.[9][10]
The high sequence and structural homology of 3CLpro among different coronaviruses suggests that inhibitors targeting the SARS-CoV-2 enzyme may exhibit broad-spectrum activity.[11][12] For example, PF-07321332 has demonstrated inhibitory activity against the 3CLpro of several other human coronaviruses, including SARS-CoV-1 and MERS-CoV.[13]
Experimental Methodologies
The following are detailed protocols for key experiments typically used to characterize the activity and selectivity of SARS-CoV-2 3CLpro inhibitors.
Biochemical Inhibition Assay (FRET-based)
This assay quantifies the enzymatic activity of purified 3CLpro and the inhibitory effect of a compound.
Materials:
-
Recombinant purified SARS-CoV-2 3CLpro
-
Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer.
-
Add the purified SARS-CoV-2 3CLpro enzyme to each well and incubate for a pre-determined time (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation/Emission wavelengths appropriate for the FRET pair, e.g., ~340 nm/~490 nm for Edans) over time.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence increase over time.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic regression).
Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE Assay)
This assay measures the ability of a compound to protect cells from virus-induced death.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock of known titer
-
Test compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions.
-
In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe cytopathic effects in the virus control wells (typically 48-72 hours).
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent protection for each compound concentration relative to the virus control (0% protection) and mock-infected control (100% protection).
-
Determine the EC50 value by fitting the dose-response data. A parallel cytotoxicity assay (CC50) should be performed on uninfected cells to assess compound toxicity.
Visualizing Experimental Workflows and Pathways
To further elucidate the experimental processes and the biological context, the following diagrams are provided.
Caption: Workflow for assessing inhibitor cross-reactivity.
Caption: Coronavirus replication and the role of 3CLpro inhibitors.
References
- 1. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. GC376 sodium | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]
- 5. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aligos.com [aligos.com]
- 9. Dual Inhibitors of SARS-CoV-2 3CL Protease and Human Cathepsin L Containing Glutamine Isosteres Are Anti-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A Study of Drug Repurposing to Identify SARS-CoV-2 Main Protease (3CLpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
Crystallographic Validation of Covalent Binding to 3CLpro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The irreversible nature of covalent inhibition offers a compelling strategy for enhancing the potency and duration of action of drugs targeting the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral life cycle. However, unequivocally demonstrating the formation of a covalent bond between an inhibitor and its target is paramount. X-ray crystallography stands as the gold standard for this purpose, providing direct, high-resolution visualization of the covalent adduct. This guide provides a comparative overview of the crystallographic validation of covalent 3CLpro inhibitors, using a representative example, and contrasts it with other methodologies.
The Imperative of Covalent Bond Validation
Covalent inhibitors typically contain an electrophilic "warhead" that forms a stable bond with a nucleophilic residue in the target's active site. For 3CLpro, this is the catalytic cysteine (Cys145). While biochemical assays can suggest covalent binding through time-dependent inhibition, they do not provide direct proof. X-ray crystallography offers unambiguous evidence by revealing the precise atomic interactions and the newly formed bond between the inhibitor and the enzyme.
Comparative Analysis of 3CLpro Inhibitors
While specific crystallographic data for 3CLpro-IN-6 is not publicly available, numerous other covalent inhibitors of 3CLpro have been structurally characterized. The following table compares key parameters of several notable covalent inhibitors with available structural data, alongside the reported data for the reversible covalent inhibitor 3CLpro-IN-6.
| Inhibitor | PDB ID | Resolution (Å) | IC50 (µM) | Ki (nM) | EC50 (µM) | Warhead Type | Binding Confirmation |
| 3CLpro-IN-6 | N/A | N/A | 4.9[1] | N/A | N/A | Reversible Covalent | Biochemical Assays[1] |
| Nirmatrelvir (PF-07321332) | 7SI9 | 1.66 | N/A | 3.11[2] | 0.074[2] | Nitrile | Crystallography[2] |
| GC376 | 6WTK | 2.20 | 0.139 (SARS-CoV-2)[3] | N/A | 1.03[2] | Aldehyde bisulfite adduct | Crystallography[2][3] |
| Boceprevir | 7C7P | 1.85 | 4.1[4] | N/A | 1.3[4] | α-ketoamide | Crystallography[4] |
| Compound 16a | 7MLF | 1.80 | 0.160[3] | N/A | N/A | Michael acceptor | Crystallography[3] |
| Compound 14a | 7MLG | 1.90 | 0.230[3] | N/A | N/A | α-ketoamide | Crystallography[3] |
Experimental Protocols
Validating covalent binding through crystallography involves a multi-step process, from protein production to structure determination.
Expression and Purification of SARS-CoV-2 3CLpro
A common method for producing large quantities of active 3CLpro involves bacterial expression.
-
Expression System: The gene encoding for SARS-CoV-2 3CLpro is typically cloned into an E. coli expression vector, often with an N-terminal fusion tag (e.g., His-SUMO) to facilitate purification.
-
Culture and Induction: Transformed E. coli are grown in a suitable medium (e.g., LB or M9 minimal media for isotopic labeling) to a specific optical density. Protein expression is then induced, for example, with isopropyl-β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Affinity Chromatography: Cells are harvested and lysed. The His-tagged fusion protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC), typically with a nickel-NTA resin.
-
Tag Cleavage and Further Purification: The fusion tag is cleaved using a specific protease (e.g., SUMO protease). A second round of IMAC is performed to remove the cleaved tag and any remaining uncleaved protein. Finally, size-exclusion chromatography is often used to obtain highly pure and homogenous 3CLpro.
Co-crystallization of 3CLpro with a Covalent Inhibitor
-
Complex Formation: The purified 3CLpro is incubated with a molar excess of the covalent inhibitor to ensure complete formation of the covalent adduct. The incubation time will vary depending on the reactivity of the inhibitor.
-
Crystallization Screening: The 3CLpro-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared screens that cover a wide range of pH, precipitants, and additives. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer, and other components to obtain large, well-diffracting single crystals.
X-ray Diffraction Data Collection and Structure Determination
-
Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Data Processing and Structure Solution: The diffraction data are processed, integrated, and scaled. The structure is typically solved by molecular replacement using a previously determined structure of apo 3CLpro as a search model.
-
Model Building and Refinement: The inhibitor molecule is manually built into the electron density map. The entire complex structure is then refined to improve the fit to the experimental data, resulting in a high-resolution model that clearly shows the covalent linkage between the inhibitor and Cys145.
Visualizing Covalent Binding and Experimental Workflow
The following diagrams illustrate the mechanism of covalent inhibition and the general workflow for its crystallographic validation.
Caption: Mechanism of covalent inhibition of 3CLpro.
Caption: Experimental workflow for crystallographic validation.
Conclusion
X-ray crystallography provides irrefutable evidence for the covalent binding of inhibitors to 3CLpro. The high-resolution structural information not only validates the intended mechanism of action but also offers invaluable insights for structure-based drug design, enabling the optimization of inhibitor potency and selectivity. While biochemical methods are essential for initial screening and kinetic characterization, crystallography remains the definitive technique for confirming the covalent nature of an inhibitor-target interaction.
References
- 1. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
Benchmarking SARS-CoV-2 3CLpro-IN-6 Against Known Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational SARS-CoV-2 3CL protease inhibitor, 3CLpro-IN-6, against established antiviral agents targeting the same viral enzyme. The data presented is compiled from publicly available research to facilitate informed decisions in drug discovery and development projects.
Comparative Efficacy of 3CLpro Inhibitors
The in vitro efficacy of SARS-CoV-2 3CLpro-IN-6 and other notable 3CLpro inhibitors is summarized below. The data includes the half-maximal inhibitory concentration (IC50) from biochemical assays and the half-maximal effective concentration (EC50) from cell-based antiviral assays.
| Compound | Target | IC50 (µM) | EC50 (µM) | Cell Line |
| 3CLpro-IN-6 | SARS-CoV-2 3CLpro | 4.9[1] | Not Reported | Not Reported |
| Nirmatrelvir | SARS-CoV-2 3CLpro | 0.053 ± 0.005[2] | 0.53 ± 0.01[2] | Vero E6 |
| Ensitrelvir | SARS-CoV-2 3CLpro | 0.013 | 0.22 - 0.52 | VeroE6T |
| Remdesivir | SARS-CoV-2 RdRp | Not Applicable | 0.77 | Vero E6 |
Note: IC50 and EC50 values can vary between studies due to different experimental conditions, such as cell lines, viral strains, and assay protocols. The data presented here is for comparative purposes. Remdesivir is included as a benchmark antiviral with a different primary target (RNA-dependent RNA polymerase).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Assay: Fluorescence Resonance Energy Transfer (FRET) for 3CLpro Inhibition
This protocol outlines a typical FRET-based assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET substrate peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
-
Test compounds (e.g., 3CLpro-IN-6, Nirmatrelvir) dissolved in DMSO
-
384-well assay plates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add 1 µL of each compound dilution.
-
Add 20 µL of assay buffer containing the FRET substrate to each well.
-
Initiate the reaction by adding 20 µL of assay buffer containing recombinant SARS-CoV-2 3CLpro to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve with a suitable model.
Cell-Based Assay: Cytopathic Effect (CPE) Inhibition Assay
This protocol describes a cell-based assay to evaluate the antiviral efficacy of compounds by measuring the inhibition of virus-induced cytopathic effect.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
In a separate plate, pre-incubate the SARS-CoV-2 virus with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with the virus-compound mixture at a specific multiplicity of infection (MOI).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence to quantify the number of viable cells.
-
Calculate the percent protection from CPE for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of SARS-CoV-2 3CLpro Inhibition.
Caption: Experimental Workflow for Antiviral Benchmarking.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
